Taranabant ((1R,2R)stereoisomer)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taranabant Stereoisomers: A Technical Guide to CB1 Receptor Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor that was investigated for the treatment of obesity. As a chiral molecule, taranabant exists as multiple stereoisomers. Understanding the distinct pharmacological properties of each stereoisomer is crucial for a comprehensive understanding of its mechanism of action and for guiding future drug design. This technical guide provides an in-depth overview of the CB1 receptor inverse agonist activity of taranabant's stereoisomers, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data Summary
| Compound | Stereochemistry | Binding Affinity (Ki) [nM] | Functional Potency (IC50/EC50) [nM] | Assay Type |
| Taranabant (racemic) | Mixture of stereoisomers | 0.13[1][2] | 2.4 (EC50)[1] | cAMP Production |
| Taranabant | Not Specified | 0.3 ± 0.1 (IC50)[1] | - | Radioligand Binding |
Note: The available literature primarily focuses on the (1S,2S)- and (1R,2R)-enantiomers as the most relevant stereoisomers. However, specific, publicly available quantitative data directly comparing their inverse agonist activity is limited. The Ki value of 0.13 nM is for taranabant, but the specific stereoisomer is not mentioned.[1][2] The EC50 value of 2.4 nM was determined in a functional cAMP assay.[1]
Key Signaling Pathways and Experimental Workflows
The interaction of taranabant stereoisomers with the CB1 receptor modulates downstream signaling cascades. As inverse agonists, they are thought to stabilize an inactive conformation of the receptor, thereby reducing its basal activity. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing inverse agonist activity.
Figure 1: CB1 Receptor Inverse Agonist Signaling Pathway.
Figure 2: Experimental Workflow for CB1 Inverse Agonist Characterization.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the inverse agonist activity of taranabant stereoisomers. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CB1 receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of taranabant stereoisomers for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940 or [³H]SR141716A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test compounds: Taranabant stereoisomers dissolved in DMSO.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the CB1 receptor membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the taranabant stereoisomer.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the CB1 receptor.
Objective: To determine the potency (IC50) of taranabant stereoisomers in inhibiting basal G-protein activation.
Materials:
-
CB1 receptor membrane preparation.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds: Taranabant stereoisomers.
Procedure:
-
Pre-incubate the membrane preparation with GDP (typically 10-30 µM) on ice.
-
In a 96-well plate, add assay buffer, varying concentrations of the taranabant stereoisomer, and the membrane/GDP mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Basal activity is measured in the absence of any test compound.
-
Data are expressed as a percentage of the basal [³⁵S]GTPγS binding, and IC50 values are determined by non-linear regression.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor inverse agonism on the downstream signaling molecule, cyclic AMP (cAMP). CB1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP production. An inverse agonist will increase cAMP levels by reducing the constitutive inhibitory activity of the receptor.
Objective: To determine the potency (EC50) of taranabant stereoisomers in increasing cAMP levels.
Materials:
-
Whole cells expressing the human CB1 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Test compounds: Taranabant stereoisomers.
Procedure:
-
Plate the CB1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.
-
Add varying concentrations of the taranabant stereoisomer to the cells.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce a measurable level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data are analyzed by plotting the increase in cAMP levels against the concentration of the stereoisomer to determine the EC50 value.
Conclusion
The stereochemistry of taranabant plays a critical role in its interaction with the CB1 receptor. While comprehensive, directly comparative public data on the inverse agonist activity of all taranabant stereoisomers is limited, the available information indicates that taranabant is a highly potent CB1 receptor inverse agonist. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies to elucidate the specific contributions of each stereoisomer to the overall pharmacological profile of taranabant. Such studies are essential for a complete understanding of its structure-activity relationship and for the rational design of future CB1 receptor modulators with improved therapeutic indices.
References
The Pharmacology of Taranabant's (1R,2R)-Stereoisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and highly selective inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Merck & Co., it was investigated primarily for the treatment of obesity.[3][4] The rationale stemmed from the well-established role of the endocannabinoid system in regulating energy balance, with CB1 receptor activation known to stimulate appetite.[3] Taranabant's mechanism of action involves not only blocking the effects of endogenous cannabinoids but also reducing the basal, constitutive activity of the CB1 receptor. This technical guide provides an in-depth overview of the pharmacology of the (1R,2R)-stereoisomer of Taranabant, focusing on its receptor binding, functional activity, pharmacokinetics, and the experimental methodologies used for its characterization. Although development was discontinued due to central nervous system side effects, the extensive research conducted on Taranabant provides valuable insights into the therapeutic potential and challenges of targeting the CB1 receptor.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the (1R,2R)-stereoisomer of Taranabant.
Table 1: Receptor Binding Affinity
| Species | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| Human | CB1 | Radioligand Binding | [³H]CP55,940 | 0.13 | [6][7] |
| Rat | CB1 | Radioligand Binding | [³H]CP55,940 | 0.27 | [7] |
| Human | CB2 | Radioligand Binding | [³H]CP55,940 | 170 | [6][7] |
| Rat | CB2 | Radioligand Binding | [³H]CP55,940 | 310 | [7] |
Table 2: In Vitro Functional Activity (Inverse Agonism)
| Assay Type | Cell Line | Parameter Measured | EC₅₀ (nM) | Reference |
| cAMP Production | CHO-hCB1 | Inhibition of Forskolin-stimulated cAMP | 2.4 | [7] |
| [³⁵S]GTPγS Binding | hCB₁R-CHO-K1 membranes | Inhibition of CP55,940-induced binding | 0.89 | |
| β-arrestin Recruitment | PathHunter eXpress CNR1 CHO-K1 | Inhibition of CP55,940-induced recruitment | 0.76 |
Table 3: Human Pharmacokinetic Parameters (Single and Multiple Doses)
| Parameter | Single Dose (0.5-600 mg) | Multiple Dose (5-25 mg/day for 14 days) | Reference |
| Tₘₐₓ (hours) | 1.0 - 2.5 | 1.0 - 2.0 | [7] |
| t₁/₂ (hours) | 38 - 69 | ~74 - 104 | [7] |
| Cₘₐₓ | Dose-proportional up to 200 mg | Moderate accumulation (1.18- to 1.40-fold) | [7] |
| AUC | Dose-proportional up to 200 mg | Moderate accumulation (1.5- to 1.8-fold) | [7] |
| Apparent Clearance (CL/F) | - | 25.4 L/h | [8][9] |
| Apparent Volume of Distribution (Vd/F) | - | 2,578 L | [8][9] |
Signaling Pathways and Mechanism of Action
As a CB1 receptor inverse agonist, Taranabant modulates downstream signaling pathways by stabilizing the receptor in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the receptor's basal activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Taranabant.
CB1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of Taranabant for the CB1 receptor.
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat brain) or cells expressing the human CB1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a known concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of unlabeled Taranabant.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at 37°C for 60-90 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand.
-
Specific binding is calculated by subtracting non-specific from total binding.
-
The IC₅₀ value (concentration of Taranabant that inhibits 50% of specific radioligand binding) is determined by non-linear regression.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the ability of Taranabant to inhibit both basal and agonist-stimulated G-protein activation, confirming its inverse agonist properties.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Reaction Mixture:
-
In a 96-well plate, combine the membrane preparation (expressing CB1 receptors), GDP (to facilitate the exchange of [³⁵S]GTPγS), and varying concentrations of Taranabant.
-
To determine the effect on agonist-stimulated activity, a CB1 agonist (e.g., CP55,940) is also included.
-
-
Initiation and Incubation:
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
-
Data Analysis:
-
Basal activity is measured in the absence of any ligands.
-
Inverse agonism is demonstrated by a concentration-dependent decrease in basal [³⁵S]GTPγS binding.
-
Antagonist activity is shown by a rightward shift in the agonist concentration-response curve.
-
The EC₅₀ or IC₅₀ values are determined by non-linear regression.
-
In Vivo Model: Diet-Induced Obesity (DIO) in Mice
This model assesses the efficacy of Taranabant in a more physiologically relevant setting.
-
Induction of Obesity:
-
House male C57BL/6J mice and feed them a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is maintained on a standard chow diet.
-
-
Drug Administration:
-
Administer Taranabant (e.g., 0.1-3 mg/kg) or vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 2-4 weeks).
-
-
Efficacy Measurements:
-
Monitor body weight and food intake daily or several times a week.
-
At the end of the study, measure parameters such as body composition (e.g., using DEXA or qNMR), plasma levels of glucose, insulin, and lipids.
-
Collect and weigh adipose tissue depots.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and metabolic parameters between the Taranabant-treated and vehicle-treated groups using appropriate statistical tests.
-
Experimental and Logical Workflows
The characterization of a novel CB1 receptor inverse agonist like Taranabant follows a logical progression from in vitro to in vivo studies.
Conclusion
The (1R,2R)-stereoisomer of Taranabant is a well-characterized, potent, and selective CB1 receptor inverse agonist. Its pharmacological profile, elucidated through a range of in vitro and in vivo studies, demonstrates clear effects on the endocannabinoid system, leading to reduced food intake and body weight in preclinical models and in humans. While its development was halted due to an unfavorable side-effect profile, the extensive data gathered on Taranabant continues to be a valuable resource for researchers in the fields of obesity, metabolism, and GPCR pharmacology. The detailed understanding of its mechanism of action and the experimental approaches used for its characterization provide a solid framework for the development of future therapeutics targeting the CB1 receptor, potentially with improved safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (1R,2R)-Taranabant: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Cannabinoid-1 Receptor Inverse Agonist
(1R,2R)-Taranabant (MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was developed by Merck for the treatment of obesity. As a CB1 inverse agonist, taranabant not only blocks the receptor from being activated by endogenous cannabinoids like anandamide but also reduces the receptor's basal level of activity. This mechanism of action was shown to decrease food intake and increase energy expenditure.[1] Despite promising initial results, the clinical development of taranabant was discontinued due to central nervous system side effects, including anxiety and depression.[2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of taranabant, including quantitative data on its binding affinity, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.
Data Presentation: Quantitative Analysis of Taranabant and its Analogs
The discovery of taranabant originated from a high-throughput screening (HTS) campaign that identified a novel acyclic amide as a potent and selective CB1 receptor inhibitor. Subsequent medicinal chemistry efforts focused on optimizing this lead compound to improve its potency, selectivity, and metabolic stability, while reducing the potential for the formation of reactive metabolites.
While a comprehensive quantitative SAR table for a wide range of taranabant analogs is not publicly available, key data points for taranabant and a representative analog where the ether oxygen is replaced by a nitrogen atom are presented below.
| Compound | Structure | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | Selectivity (CB2 Ki / CB1 Ki) |
| Taranabant (MK-0364) | N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide | 0.13 | 170 | ~1308 |
| Nitrogen-linked Analog | N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}propanamide | Generally reduced affinity compared to Taranabant | - | - |
Note: Specific Ki values for the nitrogen-linked analogs were not provided in the cited literature, only a qualitative description of reduced affinity.
Experimental Protocols
The characterization of taranabant and its analogs involved a series of key in vitro assays to determine their binding affinity and functional activity at the CB1 receptor.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]SR141716A (Rimonabant), a well-characterized CB1 receptor inverse agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Test Compounds: Taranabant or its analogs dissolved in DMSO.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [3H]SR141716A (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound. The total assay volume is typically 200 µL.
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled CB1 receptor antagonist (e.g., 10 µM SR141716A).
-
Incubation Conditions: The plates are incubated at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Functional Assay for Inverse Agonism
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled CB1 receptor. Inverse agonists will increase cAMP levels by inhibiting the constitutive activity of the receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.
-
Test Compounds: Taranabant or its analogs dissolved in DMSO.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Plating: Seed the CB1-expressing cells into 96-well or 384-well plates and allow them to attach overnight.
-
Pre-incubation: The next day, replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulation: Add forskolin to the wells at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
Incubation: Incubate the plates for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: The data are plotted as cAMP concentration versus the log of the test compound concentration. For inverse agonists, an increase in cAMP levels will be observed. The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is determined by non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the biological context and the discovery process of taranabant, the following diagrams were created using the Graphviz DOT language.
Caption: Taranabant's inverse agonism at the CB1 receptor leads to increased cAMP levels.
Caption: Iterative workflow for the discovery and optimization of Taranabant.
References
In Vitro Binding Affinity of Taranabant Stereoisomers to the Cannabinoid 1 Receptor (CB1R): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Taranabant's stereoisomers for the cannabinoid 1 receptor (CB1R). Taranabant, a potent and selective CB1R inverse agonist, was developed as a potential therapeutic agent for obesity.[1][2] As an inverse agonist, Taranabant not only blocks the receptor but also reduces its basal level of signaling activity. The clinical development of Taranabant was discontinued due to adverse psychiatric effects, a common challenge for centrally acting CB1R antagonists.[1] This document focuses on the core pharmacological interaction of Taranabant with CB1R, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Binding Affinity
Taranabant possesses two chiral centers, resulting in four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The clinically investigated and most pharmacologically active stereoisomer is N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridine-2-yl]oxy}propanamide.[1] While extensive data exists for this (1S,2S)-isomer, comparative quantitative binding data for the other stereoisomers are not widely available in peer-reviewed literature.
The following table summarizes the reported in vitro binding affinities (Ki) of (1S,2S)-Taranabant for human and rat CB1 receptors. The Ki value represents the concentration of the ligand that will bind to half the available receptors at equilibrium and is inversely proportional to the binding affinity.
| Compound | Receptor | Ki (nM) | Notes |
| (1S,2S)-Taranabant | Human CB1R | 0.13 | High affinity |
| (1S,2S)-Taranabant | Rat CB1R | 0.27 | High affinity |
Note: The variability in reported Ki values in the literature can be attributed to differences in experimental conditions, such as radioligand used, receptor source (e.g., native tissue vs. cell lines), and assay buffer composition.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (e.g., Taranabant) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective:
To determine the equilibrium dissociation constant (Ki) of Taranabant stereoisomers for the CB1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat CB1 receptor.
-
Radioligand: [³H]CP55,940, a potent synthetic cannabinoid agonist.
-
Test Compound: Taranabant stereoisomers of known concentrations.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA (ice-cold).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known CB1R ligand (e.g., unlabeled CP55,940 or Rimonabant).
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing CB1R to confluence.
-
Harvest the cells and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the incubation buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of [³H]CP55,940 (typically near its Kd value).
-
Varying concentrations of the unlabeled Taranabant stereoisomer.
-
For total binding wells, add incubation buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled CB1R ligand.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the Taranabant stereoisomer. This will generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Mandatory Visualizations
CB1R Signaling Pathway
The CB1 receptor primarily signals through the Gi/o family of G-proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Taranabant binds to the inactive conformation of CB1R, preventing this signaling cascade and reducing the receptor's constitutive activity.
Caption: CB1R signaling pathway and inhibition by an inverse agonist.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand competition binding assay described above.
Caption: Workflow for a CB1R radioligand competition binding assay.
Logical Relationship of Taranabant Stereoisomers
Taranabant has two stereocenters, leading to four possible stereoisomers. The (1S,2S) configuration is the eutomer (the more potent stereoisomer), while the other three are considered distomers (less potent stereoisomers).
Caption: Stereoisomeric relationships of Taranabant.
References
Taranabant's Enantiomer Selectivity for Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Taranabant and Cannabinoid Receptors
Taranabant, with the chemical name N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide, was developed by Merck & Co. as a selective CB1 receptor inverse agonist.[1][2] The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, their endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), and metabolic enzymes, is a key regulator of appetite, energy balance, and mood. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the periphery, particularly on immune cells.[3] The therapeutic strategy behind taranabant was to antagonize the orexigenic (appetite-stimulating) effects mediated by the CB1 receptor.
The development of taranabant involved an enantioselective synthesis, highlighting the stereospecific nature of its interaction with the CB1 receptor. While clinical development was discontinued due to psychiatric adverse effects, the study of taranabant provides valuable insights into the structure-activity relationships of cannabinoid receptor ligands.
Quantitative Data on Taranabant's Cannabinoid Receptor Affinity
The selectivity of a ligand for its target receptor over other receptors is a critical determinant of its therapeutic window and side-effect profile. In the case of taranabant, high selectivity for CB1 over CB2 was a key design objective. The following table summarizes the binding affinity of the active (1S,2S)-enantiomer of taranabant for human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB2/CB1) |
| (1S,2S)-Taranabant | Human CB1 | 0.13 | >1300-fold |
| (1S,2S)-Taranabant | Human CB2 | 170 |
Note: Data for the (1R,2R)-enantiomer of taranabant is not available in the reviewed scientific literature.
The data clearly indicates that the (1S,2S)-enantiomer of taranabant is a highly potent and selective ligand for the CB1 receptor, with over 1300-fold greater affinity for CB1 compared to CB2. This selectivity is crucial for minimizing off-target effects that could arise from interacting with CB2 receptors.
Experimental Protocols
The characterization of cannabinoid receptor ligands like taranabant involves a suite of in vitro assays to determine their binding affinity and functional activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity of taranabant enantiomers for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor ligand.
-
Test compounds: (1S,2S)-Taranabant and (1R,2R)-Taranabant.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding. Inverse agonists, like taranabant, will decrease the basal level of GTPγS binding.
Objective: To determine the functional activity (inverse agonism) of taranabant enantiomers at CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, test compound, and [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data is expressed as the percentage decrease from basal [³⁵S]GTPγS binding.
-
Determine the IC50 value (for inverse agonists) or EC50 value (for agonists) from the concentration-response curves.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-protein activation by cannabinoid receptors. Inverse agonists will increase cAMP levels in cells with high basal receptor activity.
Objective: To measure the effect of taranabant enantiomers on cAMP production.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and grow to near confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists) values.
Visualization of Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-protein coupled signaling pathway for cannabinoid receptors.
Caption: Canonical Gi/o signaling pathway for cannabinoid receptors.
Experimental Workflow for Ligand Characterization
The following diagram outlines a typical workflow for characterizing the enantiomer selectivity of a cannabinoid receptor ligand.
Caption: Workflow for cannabinoid receptor ligand characterization.
Conclusion
The available data for the (1S,2S)-enantiomer of taranabant demonstrates its high potency and remarkable selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a testament to the specific stereochemical requirements of the CB1 receptor's binding pocket. While a complete understanding of taranabant's enantiomer selectivity is hampered by the lack of publicly available data on the (1R,2R)-enantiomer, the information presented in this guide provides a solid foundation for researchers in the field of cannabinoid pharmacology. The detailed experimental protocols and workflow diagrams serve as a practical resource for the characterization of novel cannabinoid receptor ligands, emphasizing the critical importance of evaluating stereoisomers in drug discovery and development.
References
Taranabant's Impact on Energy Metabolism: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, demonstrated a significant impact on energy balance in clinical trials, primarily through a dual mechanism of reducing caloric intake and increasing energy expenditure. This technical guide synthesizes the available data on taranabant's effects on energy expenditure and fat oxidation, providing a detailed overview of the experimental protocols employed and the underlying signaling pathways. While the development of taranabant was discontinued due to an unfavorable risk/benefit profile, the study of its metabolic effects provides valuable insights into the role of the endocannabinoid system in energy homeostasis and offers a foundation for future research in the development of safer, peripherally acting CB1R antagonists for metabolic diseases.
Quantitative Effects on Energy Expenditure and Fat Oxidation
Clinical studies investigating the mechanisms of taranabant-induced weight loss have consistently pointed towards an increase in energy expenditure and a shift towards fat as a primary fuel source.[1][2] The primary evidence for these effects comes from studies employing indirect calorimetry to assess changes in resting energy expenditure (REE) and respiratory quotient (RQ).
Table 1: Effect of Taranabant on Resting Energy Expenditure (REE)
| Study | Dosage | Duration of Treatment | Study Population | Change in REE (kcal/day) vs. Placebo | Statistical Significance |
| Addy et al. (2008)[1] | 4 mg (single dose) | 1 day | Overweight/Obese Men | ~ +130 | p < 0.05 |
| Addy et al. (2008)[1] | 12 mg (single dose) | 1 day | Overweight/Obese Men | ~ +150 | p < 0.01 |
Note: Data extracted and compiled from the key mechanism-of-action study.
Table 2: Effect of Taranabant on Respiratory Quotient (RQ) and Fat Oxidation
| Study | Dosage | Duration of Treatment | Study Population | Change in Respiratory Quotient (RQ) vs. Placebo | Implied Change in Substrate Oxidation | Statistical Significance |
| Addy et al. (2008)[1] | 4 mg (single dose) | 1 day | Overweight/Obese Men | Decrease of ~0.03 | Increased Fat Oxidation | p < 0.05 |
| Addy et al. (2008)[1] | 12 mg (single dose) | 1 day | Overweight/Obese Men | Decrease of ~0.04 | Increased Fat Oxidation | p < 0.01 |
Note: A lower RQ indicates a greater proportion of fat being oxidized for energy relative to carbohydrates.[3][4]
Experimental Protocols
The primary methodology for assessing taranabant's effect on energy expenditure and substrate utilization was indirect calorimetry. The following provides a detailed description of the protocol as reported in the key clinical trial by Addy et al. (2008).
Indirect Calorimetry for Resting Energy Expenditure and Respiratory Quotient
-
Objective: To measure the effect of a single oral dose of taranabant on resting energy expenditure (REE) and respiratory quotient (RQ).
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: Healthy, overweight to moderately obese men. Participants were confined to a clinical research unit to control for diet and activity levels.
-
Procedure:
-
Acclimatization: Participants were acclimated to the indirect calorimetry equipment (a ventilated hood system) before the measurement period.
-
Baseline Measurement: After an overnight fast, a baseline REE and RQ measurement was taken for a period of 30-60 minutes.
-
Dosing: Participants received a single oral dose of taranabant (4 mg or 12 mg) or a matching placebo.
-
Post-Dose Measurements: REE and RQ were measured continuously or at frequent intervals for several hours post-dose. The measurements were typically taken in a quiet, thermoneutral environment with the participant in a supine position.
-
Data Analysis: Oxygen consumption (VO2) and carbon dioxide production (VCO2) were used to calculate REE using the Weir equation. The respiratory quotient was calculated as the ratio of VCO2 to VO2. The change from baseline in REE and RQ was compared between the taranabant and placebo groups.
-
Signaling Pathways and Mechanism of Action
Taranabant functions as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces the receptor's basal, constitutive activity.[5][6] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o.
Central CB1R Inverse Agonism and Energy Expenditure
The primary mechanism by which taranabant is thought to increase energy expenditure is through its action on CB1 receptors in the central nervous system (CNS), particularly in the hypothalamus.
-
Disinhibition of Adenylyl Cyclase: In its basal state, the CB1 receptor tonically inhibits the enzyme adenylyl cyclase. As an inverse agonist, taranabant binds to the CB1 receptor and shifts its conformational equilibrium, leading to a relief of this inhibition.
-
Increased cAMP and PKA Activation: The disinhibition of adenylyl cyclase results in increased conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Sympathetic Nervous System Activation: Activated PKA can then phosphorylate and activate downstream targets, leading to an increase in sympathetic nervous system (SNS) outflow.
-
Peripheral Effects: The increased sympathetic tone stimulates peripheral tissues, such as adipose tissue and muscle, to increase metabolic rate and thermogenesis. This is mediated by the release of norepinephrine, which acts on adrenergic receptors in these tissues.
References
- 1. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Respiratory quotient - Wikipedia [en.wikipedia.org]
- 4. Respiratory quotient: Effects of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Taranabant ((1R,2R)-stereoisomer): A Technical Overview of a Cannabinoid Receptor 1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and selective inverse agonist of the cannabinoid receptor 1 (CB1). Developed for the treatment of obesity, it demonstrated significant efficacy in reducing body weight through a dual mechanism of decreasing appetite and increasing energy expenditure. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and key experimental data related to Taranabant. It includes a summary of preclinical and clinical findings, details on its pharmacokinetic profile, and a description of the signaling pathways it modulates. While the clinical development of Taranabant was discontinued due to an unfavorable risk/benefit profile, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of targeting the endocannabinoid system.
Core Molecular and Physicochemical Properties
Taranabant is a synthetic, orally active small molecule. The (1R,2R)-stereoisomer is the biologically active enantiomer.
| Property | Value |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ |
| Molecular Weight | 515.95 g/mol |
| CAS Number | 701977-08-4 |
| Appearance | White to off-white solid |
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Taranabant functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is a G-protein coupled receptor (GPCR), agonists typically lead to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP). As an inverse agonist, Taranabant increases the basal level of cAMP production, effectively stabilizing the inactive conformation of the CB1 receptor.
The CB1 receptors are predominantly expressed in the central nervous system (CNS) but are also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle. Their activation by endogenous cannabinoids (endocannabinoids) is known to stimulate appetite and promote energy storage. By blocking and inversely activating these receptors, Taranabant effectively reduces food intake and promotes weight loss.
Preclinical and Clinical Efficacy
Preclinical Studies in Diet-Induced Obese (DIO) Models
Taranabant was evaluated in rodent models of diet-induced obesity. These studies were crucial in establishing the compound's in vivo efficacy and mechanism of action.
Experimental Protocol Outline (General):
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is provided ad libitum for several weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Drug Administration: Taranabant is administered orally, typically once daily, at various doses. A vehicle control group receives the formulation without the active compound.
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Quantified daily by measuring the amount of food consumed.
-
Energy Expenditure: Assessed using indirect calorimetry, which measures oxygen consumption and carbon dioxide production.
-
Body Composition: Determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass.
-
Summary of Preclinical Findings:
| Parameter | Observation |
| Body Weight | Dose-dependent reduction in body weight compared to vehicle-treated DIO animals. |
| Food Intake | Significant decrease in daily food consumption. |
| Energy Expenditure | Increase in energy expenditure, independent of the reduction in body weight. |
| Body Composition | Preferential reduction in fat mass over lean mass. |
Clinical Trials
Taranabant underwent extensive clinical evaluation in Phase I, II, and III trials. These studies assessed its safety, tolerability, pharmacokinetics, and efficacy in overweight and obese individuals, some with associated comorbidities like type 2 diabetes.
Summary of a Key Phase III Clinical Trial (e.g., NCT00109148):
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]
-
Participants: Overweight and obese patients (BMI 27-43 kg/m ²).
-
Intervention: Taranabant administered orally once daily at various doses (e.g., 0.5 mg, 2 mg, 4 mg, 6 mg) or placebo, in conjunction with diet and exercise counseling.[1]
-
Duration: Typically 52 to 104 weeks.
-
Primary Endpoints:
-
Percent change in body weight from baseline.
-
Proportion of patients achieving ≥5% and ≥10% weight loss.
-
-
Secondary Endpoints:
-
Change in waist circumference.
-
Changes in lipid profiles (triglycerides, HDL-C, LDL-C).
-
Changes in glycemic parameters (fasting glucose, HbA1c).
-
Key Efficacy Results from Clinical Trials:
| Dose | Mean Weight Loss vs. Placebo (at 52 weeks) |
| 0.5 mg | Statistically significant |
| 1 mg | Statistically significant |
| 2 mg | Statistically significant |
| 4 mg | Statistically significant |
Note: Specific weight loss percentages varied across studies.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in humans revealed that Taranabant is rapidly absorbed, with peak plasma concentrations reached within 1 to 2.5 hours. It exhibits a long terminal half-life. The pharmacokinetic profile supported a once-daily dosing regimen. A population pharmacokinetic model was developed using data from multiple clinical studies to characterize its absorption, distribution, metabolism, and excretion, and to identify the influence of various covariates.
Experimental Workflows
Safety and Tolerability
While Taranabant demonstrated significant efficacy in promoting weight loss, its clinical development was ultimately halted during Phase III trials due to an unfavorable safety and tolerability profile. The primary concerns were dose-related increases in psychiatric and nervous system adverse events, including anxiety, depression, and irritability. These side effects are thought to be a class effect of centrally acting CB1 receptor inverse agonists.
Conclusion
Taranabant ((1R,2R)-stereoisomer) represents a well-characterized, potent, and selective CB1 receptor inverse agonist. The extensive preclinical and clinical research program provided robust evidence for its efficacy in reducing body weight through modulation of appetite and energy expenditure. However, the centrally-mediated adverse events associated with its mechanism of action ultimately led to the cessation of its development. The story of Taranabant underscores the therapeutic potential of targeting the endocannabinoid system for metabolic disorders, while also highlighting the significant challenge of dissociating the desired metabolic effects from undesirable psychiatric side effects. The data and knowledge generated from the Taranabant program remain highly valuable for the ongoing development of peripherally restricted or allosteric modulators of the CB1 receptor with improved safety profiles.
References
Preclinical Research on Taranabant for Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research conducted on taranabant, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist, for the treatment of obesity. Taranabant was developed by Merck & Co. and reached Phase III clinical trials before its development was discontinued due to central nervous system side effects.[1] Despite this, the preclinical data offers valuable insights into the role of the endocannabinoid system in energy balance and the potential of CB1 receptor modulation as a therapeutic strategy for obesity.
Mechanism of Action
Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor.[1][2][3][4] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the context of the CB1 receptor, which is a G protein-coupled receptor (GPCR), endogenous agonists like anandamide and 2-arachidonoylglycerol (2-AG) typically inhibit adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, taranabant stabilizes the inactive conformation of the CB1 receptor, leading to a constitutive level of signaling that opposes the effects of agonists.[5] This action at the CB1 receptors, which are abundant in the central nervous system and peripheral tissues involved in metabolism, is believed to suppress appetite and increase energy expenditure.[6][7][8][9]
Caption: Taranabant's inverse agonism at the CB1 receptor opposes endocannabinoid signaling.
In Vitro Pharmacology
The initial development of taranabant stemmed from a high-throughput screening of lead compounds.[10] It is characterized as a potent and highly selective CB1 receptor inverse agonist.
Receptor Binding Affinity
Taranabant demonstrates high affinity for the human CB1 receptor, with significantly lower affinity for the CB2 receptor, indicating its selectivity.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.13 ± 0.01 nM | CB1 | Human | [10] |
| Ki | 170 nM | CB2 | Human | [11] |
Off-Target Activity
Selectivity profiling is crucial to de-risk potential side effects. Taranabant was tested against a panel of other receptors. While highly selective for CB1, some off-target interactions were noted at micromolar concentrations.
| Receptor/Target | Parameter | Value (µM) | Reference |
| Tachykinin NK2 | IC50 | 0.5 | [12] |
| Dopamine D3 | Ki | 1.9 | [12] |
| Adenosine A3 | IC50 | 3.4 | [12] |
| Dopamine D1 | Ki | 3.4 | [12] |
| Melatonin MT1 | IC50 | 7.5 | [12] |
In Vivo Preclinical Efficacy
Preclinical studies in various animal models of obesity were fundamental in validating the therapeutic potential of taranabant. These studies consistently demonstrated its efficacy in reducing food intake and body weight.
Effects on Body Weight and Food Intake
Taranabant showed dose-dependent effects on body weight gain and food intake in diet-induced obese (DIO) animal models.
| Animal Model | Dose (mg/kg) | Effect on Body Weight | Effect on Food Intake | Reference |
| Wild-Type Mice | 1 mg/kg | 48% decrease in overnight body weight gain | Dose-dependently decreased | [10] |
| Wild-Type Mice | 3 mg/kg | 73-165% decrease in overnight body weight gain | Dose-dependently decreased | [10] |
| CB1 Knockout Mice | 3 mg/kg | No significant change | Not specified | [10] |
| Diet-Induced Obese (DIO) Mice | 0.3 mg/kg | -3 ± 6 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |
| Diet-Induced Obese (DIO) Mice | 1 mg/kg | -6 ± 4 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg | -19 ± 6 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |
| Diet-Induced Obese (DIO) Rats | Not specified | Orally active in reducing weight | Orally active in reducing food intake | [2] |
The lack of effect in CB1 receptor knockout mice confirmed that the anti-obesity effects of taranabant are mediated through this specific target.[10]
Effects on Energy Expenditure
Beyond reducing caloric intake, taranabant was found to increase energy expenditure and fat oxidation, contributing to its weight-loss effects.[6][7][8] This dual mechanism of action—reducing energy intake and increasing energy expenditure—was a significant finding, suggesting a more comprehensive approach to weight management than appetite suppression alone.[6][8]
Preclinical Pharmacokinetics
Experimental Protocols
The following sections describe the generalized methodologies for key experiments cited in the preclinical evaluation of taranabant.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Membranes: Cell lines (e.g., HEK293) are engineered to overexpress the human CB1 receptor. The cells are cultured, harvested, and then lysed to isolate the cell membranes, which contain the target receptor.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the CB1 receptor (e.g., [³H]CP-55,940) is incubated with the prepared cell membranes.
-
Incubation with Test Compound: Various concentrations of the test compound (taranabant) are added to the mixture. Taranabant competes with the radioligand for binding to the CB1 receptor.
-
Separation and Scintillation Counting: After incubation, the mixture is filtered to separate the membranes (with bound ligand) from the unbound ligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of taranabant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Diet-Induced Obese (DIO) Animal Model
This is the most common animal model used to study obesity and test anti-obesity therapeutics.
-
Induction of Obesity: Young adult rodents (mice or rats) are fed a high-fat diet (typically 45-60% of calories from fat) for several weeks to months. This diet leads to weight gain, increased adiposity, and metabolic dysregulation, mimicking human obesity. A control group is maintained on a standard chow diet.
-
Compound Administration: Once the animals become obese, they are randomized into treatment groups. Taranabant is typically administered orally (e.g., via gavage) once daily for a specified period (e.g., two weeks). A vehicle control group receives the formulation without the active drug.
-
Monitoring: Body weight and food intake are measured daily. Other parameters, such as body composition (fat mass vs. lean mass) using techniques like DEXA or NMR, and metabolic parameters (glucose, insulin, lipids) from blood samples, can also be assessed at the end of the study.
Caption: A typical experimental workflow for evaluating taranabant in a DIO mouse model.
Indirect Calorimetry for Energy Expenditure
This technique is used to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for a period (e.g., 24-48 hours).
-
Measurement: The cages are equipped with sensors that continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Data Calculation:
-
Energy Expenditure (EE) is calculated from VO₂ and VCO₂ using the Weir equation.
-
Respiratory Exchange Ratio (RER) is the ratio of VCO₂ to VO₂. An RER value close to 1.0 indicates carbohydrate oxidation, while a value near 0.7 indicates fat oxidation.
-
-
Activity Monitoring: Infrared beams within the cages track the animal's movement, providing a measure of spontaneous physical activity.
-
Analysis: Data is collected over a full 24-hour cycle (or longer) to assess changes in metabolism during both light and dark phases.
Conclusion
The preclinical data for taranabant robustly demonstrated its efficacy as an anti-obesity agent, acting through a dual mechanism of reducing food intake and increasing energy expenditure, mediated by its inverse agonism at the CB1 receptor. The in vivo studies in rodent models of obesity provided strong proof-of-concept that translated to significant weight loss in early clinical trials.[3][10][16] However, the project was ultimately halted due to an unfavorable side-effect profile, particularly psychiatric adverse events, which appears to be a class-wide effect for centrally-acting CB1 receptor inverse agonists.[1][17] The comprehensive preclinical evaluation of taranabant remains a cornerstone in the literature on the endocannabinoid system's role in metabolism and serves as an important case study for future drug development efforts targeting the CB1 receptor, potentially with peripherally-restricted agents to avoid central nervous system side effects.[5][18]
References
- 1. Taranabant - Wikipedia [en.wikipedia.org]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. | BioWorld [bioworld.com]
- 18. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
Methodological & Application
Application Note & Protocol: Preparation of Taranabant ((1R,2R)stereoisomer) Stock Solution in DMSO
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Taranabant ((1R,2R)stereoisomer) in Dimethyl Sulfoxide (DMSO). Taranabant is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals utilizing Taranabant in preclinical research. The protocols herein cover safety precautions, step-by-step solution preparation, and recommendations for use in in vitro and in vivo experimental models.
Introduction
Taranabant (also known as MK-0364) is the R-enantiomer of a powerful and selective inverse agonist for the cannabinoid 1 (CB1) receptor.[3][4] The CB1 receptor, a G-protein coupled receptor primarily expressed in the central nervous system, plays a crucial role in regulating energy balance, appetite, and metabolism.[5][6] As an inverse agonist, Taranabant binds to the CB1 receptor to decrease its basal, constitutive activity.[7][8] This mechanism leads to reduced food intake and increased energy expenditure, effects that were studied for their potential in weight loss management.[5][7] Although its clinical development was halted due to centrally-mediated side effects such as anxiety and depression, Taranabant remains a valuable tool for investigating the endocannabinoid system's role in physiology and disease.[2][9][10]
Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible experimental results. DMSO is the recommended solvent due to the high solubility of Taranabant.[3][11] This document outlines the standardized procedure for preparing this stock solution.
Physicochemical & Pharmacokinetic Properties
A summary of the key properties of Taranabant ((1R,2R)stereoisomer) is provided below.
| Property | Value | Reference |
| Molecular Weight | 515.95 g/mol | [2][3] |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [2][3] |
| CAS Number | 701977-08-4 | [3][11] |
| Appearance | White to off-white solid | [3][11] |
| Purity | >99% (as specified by supplier) | [4] |
| Solubility in DMSO | 100 mg/mL (193.82 mM) | [3][11] |
| Binding Affinity (Ki) | 0.13 nM (human CB1R) | [8][12] |
| Plasma Half-life (t½) | ~74 to 104 hours (human, multiple doses) | [13] |
Mechanism of Action: CB1 Receptor Inverse Agonism
Taranabant functions by binding to the CB1 receptor and stabilizing it in an inactive conformation. This reduces the receptor's basal signaling activity, which is mediated through the Gi/o protein pathway. Normally, basal CB1 receptor activity inhibits adenylyl cyclase, leading to lower levels of cyclic AMP (cAMP). By inhibiting this basal activity, Taranabant effectively blocks this inhibitory signal, leading to a relative increase in cAMP production.
Materials and Equipment
-
Taranabant ((1R,2R)stereoisomer) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened[3]
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile, amber glass vials or clear vials protected from light
-
Sterile, polypropylene microcentrifuge tubes for aliquots
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Compound Hazard: Taranabant's clinical development was terminated due to adverse psychiatric effects, including depression and anxiety.[9][10] Handle the compound with care, using appropriate PPE. All handling of the powder should be performed in a chemical fume hood.[14]
-
Solvent Hazard: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[15] Always wear gloves when handling DMSO and its solutions.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM Taranabant stock solution in DMSO.
-
Preparation: Don PPE and perform all steps involving Taranabant powder inside a chemical fume hood.
-
Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully weigh the desired amount of Taranabant powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.16 mg of Taranabant.
-
Calculation: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.001 L x 0.010 mol/L x 515.95 g/mol x 1000 mg/g = 5.16 mg
-
-
Solubilization: Add the calculated volume of fresh, high-purity DMSO to the vial containing the Taranabant powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[3] The solution should become clear and free of any visible particulates.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[3][16]
-
Storage: Store the aliquots upright in a freezer. For long-term storage (up to 2 years), use an -80°C freezer. For short-term storage (up to 1 year), a -20°C freezer is sufficient.[3][11]
Data and Calculations
The following tables provide quick reference values for preparing Taranabant stock solutions and for proper storage.
Table 1: DMSO Volume for Taranabant Stock Solutions [3][11][17]
| Desired Concentration | Mass of Taranabant | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.9382 mL | 9.6909 mL | 19.3817 mL |
| 5 mM | 0.3876 mL | 1.9382 mL | 3.8763 mL |
| 10 mM | 0.1938 mL | 0.9691 mL | 1.9382 mL |
| 20 mM | 0.0969 mL | 0.4845 mL | 0.9691 mL |
Table 2: Storage Conditions and Stability [3][11]
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| | -20°C | 1 year |
Application Notes
-
In Vitro Use: When preparing working solutions for cell culture, the DMSO stock should be diluted in the appropriate culture medium. To avoid cellular toxicity, the final concentration of DMSO in the medium should be kept below 0.5%, with a concentration of 0.1% being preferable.[14][16] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vivo Use: For animal studies, the DMSO stock solution is typically diluted further with co-solvents to improve tolerability and prevent precipitation upon injection. Common formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: To prepare, add the DMSO stock to PEG300 and mix, then add Tween-80 and mix, and finally add saline to the final volume.[3]
-
10% DMSO, 90% Corn Oil: Add the DMSO stock to corn oil and mix thoroughly.[3] It is recommended that working solutions for in vivo experiments be prepared fresh on the day of use.[3] The final concentration of DMSO administered should be kept as low as possible.[15]
-
-
General Handling: Before use, thaw a frozen aliquot at room temperature and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles of the main stock solution.[16] Use newly opened, hygroscopic DMSO for the best solubility results, as water content can cause the compound to precipitate.[3][11]
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Taranabant ((1R,2R)stereoisomer) (MK0364 (1R,2R)stereoisomer) | CB1受体拮抗剂 | MCE [medchemexpress.cn]
In Vivo Administration Protocol for Taranabant in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Taranabant (MK-0364), a potent and selective cannabinoid-1 (CB1) receptor inverse agonist, in rodent models for obesity and metabolic research.
Introduction
Taranabant is an investigational compound that has been shown to reduce food intake and body weight in preclinical animal models.[1] As a CB1 receptor inverse agonist, it acts by binding to the CB1 receptor and producing the opposite physiological response to an agonist.[2][3] This mechanism makes it a valuable tool for studying the role of the endocannabinoid system in energy balance and for evaluating potential anti-obesity therapeutics. The protocols outlined below are intended for use in diet-induced obese (DIO) rodent models, a common and translationally relevant model for studying obesity.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Taranabant on key metabolic parameters in diet-induced obese (DIO) rodents.
Table 1: Effect of Chronic Oral Administration of Taranabant on Body Weight in Diet-Induced Obese (DIO) Rats
| Dosage (mg/kg, p.o.) | Duration of Treatment | Change in Body Weight (vs. Vehicle) | Reference |
| 0.3 | Chronic | Significant weight loss | [4] |
| 1.0 | Chronic | Significant weight loss | [4] |
| 3.0 | Chronic | Significant weight loss | [4] |
Table 2: Effect of Taranabant on Food Intake in Rodent Models
| Rodent Model | Dosage (mg/kg) | Route of Administration | Effect on Food Intake | Reference |
| Diet-Induced Obese (DIO) Rats | 1.0 | p.o. | Dose-dependent inhibition | [4] |
| Wild-type Mice | 3.0 | p.o. | Significant reduction in 2-hour and overnight food intake | [4] |
| CB1R-deficient Mice | 3.0 | p.o. | No significant effect | [4] |
Signaling Pathway
Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. As an inverse agonist, Taranabant stabilizes the inactive conformation of the CB1 receptor, leading to a reduction in basal signaling activity.
Figure 1. Taranabant's action on the CB1 receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for the preparation and administration of Taranabant in rodent models.
Preparation of Taranabant for In Vivo Administration
Vehicle Formulation:
A commonly used vehicle for the oral (p.o.) or intraperitoneal (i.p.) administration of Taranabant in rodents is a suspension in:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline [5]
Preparation Protocol:
-
Weigh the required amount of Taranabant powder.
-
Prepare a stock solution by dissolving the Taranabant in DMSO.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the Taranabant/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Slowly add the saline to the mixture while vortexing to create a uniform suspension.
-
It is recommended to prepare the dosing solution fresh on the day of administration.
Administration Protocols
Rodent Model: Diet-induced obese (DIO) rats or mice are commonly used.
Route of Administration: Oral gavage (p.o.) is a frequent route for Taranabant administration in obesity studies.[1][4] Intraperitoneal (i.p.) injection is also a viable option.
Dosage Range: Effective doses in rodents typically range from 0.3 to 3 mg/kg.[4]
Protocol for Oral Gavage (p.o.) in Rats:
-
Animal Handling: Accustom the animals to handling for several days prior to the experiment to minimize stress.
-
Dosage Calculation: Calculate the required volume of the Taranabant suspension based on the animal's body weight and the desired dose. The typical administration volume for rats is 5-10 ml/kg.
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the Taranabant suspension.
-
Carefully withdraw the gavage needle.
-
-
Frequency: For chronic studies, Taranabant is typically administered once daily.
-
Control Group: Administer the vehicle solution to the control group using the same procedure.
Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Animal Handling: Handle the mice for several days before the experiment to reduce stress.
-
Dosage Calculation: Calculate the required volume of the Taranabant suspension based on the mouse's body weight. The typical injection volume for mice is 10 ml/kg.
-
Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the Taranabant suspension.
-
Withdraw the needle.
-
-
Frequency: For acute or chronic studies, injections are typically performed once daily.
-
Control Group: Inject the vehicle solution into the control group following the same procedure.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Taranabant in a diet-induced obesity rodent model.
Figure 2. Typical workflow for an in vivo Taranabant efficacy study.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Taranabant in Diet-Induced Obese (DIO) Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taranabant, a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist, in preclinical studies utilizing diet-induced obese (DIO) animal models. The document outlines the mechanism of action, summarizes key quantitative findings, and offers detailed protocols for replicating such experiments.
Introduction and Application
Taranabant was developed for the treatment of obesity, acting as an inverse agonist at the CB1 receptor.[1] The endocannabinoid system is a crucial regulator of energy balance, and its activation is known to stimulate appetite.[2][3] By blocking the CB1 receptor, Taranabant effectively suppresses appetite, reduces food intake, and increases energy expenditure, leading to weight loss.[4][5] Preclinical studies in animal models of diet-induced obesity were pivotal in validating this mechanism and demonstrating the compound's efficacy before its progression to clinical trials.[1]
DIO animal models, typically mice or rats fed a high-fat diet, are the standard for mimicking human obesity and metabolic syndrome in a research setting.[6][7] These models are essential for evaluating the therapeutic potential of anti-obesity agents like Taranabant.
Quantitative Data Summary
The following tables summarize the effects of Taranabant on key metabolic parameters in DIO animal models as reported in preclinical studies.
Table 1: Effect of Taranabant on Body Weight in DIO Mice
| Dosage | Duration | Change in Body Weight (vs. Vehicle) | Reference |
| 1 mg/kg | Overnight | 48% decrease in weight gain | [8] |
| 3 mg/kg | Overnight | 165% decrease in weight gain | [8] |
| 0.3 mg/kg | 2 weeks | -3 ± 6 g | [8] |
| 1 mg/kg | 2 weeks | -6 ± 4 g | [8] |
| 3 mg/kg | 2 weeks | -19 ± 6 g | [8] |
Note: In the same two-week study, vehicle-treated DIO mice gained an average of 15 ± 4 g.[8]
Table 2: Effect of Taranabant in DIO Rats
| Model | Key Finding | Reference |
| DIO Rats | Orally active in reducing food intake and promoting weight loss. | [1] |
Experimental Protocols
Protocol for Induction of Diet-Induced Obesity (DIO) in Mice
This protocol is a standard method for inducing an obese phenotype in mice, making them suitable for testing anti-obesity compounds.
Materials:
-
C57BL/6N male mice (or other appropriate strain)
-
High-Fat Diet (HFD; e.g., 45% kcal from fat)[6]
-
Low-Fat Diet (LFD; e.g., 10% kcal from fat) for control group[6]
-
Standard animal housing with temperature and humidity control[7]
-
Weighing scale
Procedure:
-
Upon arrival, allow animals to acclimate for at least one week on a standard chow diet.
-
House the animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[7]
-
Randomly assign mice to two groups: a control group receiving LFD and an experimental group receiving HFD.
-
Administer the respective diets for a period of 9-15 weeks to induce the obese phenotype.[6][7]
-
Monitor body weight and food intake weekly to track the progression of obesity.[7]
-
Successful induction is characterized by a significant increase in body weight and adiposity in the HFD group compared to the LFD group.
Protocol for Taranabant Administration and Efficacy Assessment
This protocol outlines the administration of Taranabant to DIO mice and the subsequent monitoring of its effects.
Materials:
-
DIO mice (from Protocol 3.1)
-
Taranabant
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Metabolic cages for food intake measurement
-
Weighing scale
Procedure:
-
Following the DIO induction period, randomize the obese mice into vehicle control and Taranabant treatment groups.
-
Prepare Taranabant solution in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3 mg/kg).[8]
-
Administer Taranabant or vehicle via oral gavage daily for the duration of the study (e.g., 2 weeks).[8]
-
Record the body weight of each animal daily, prior to dosing.
-
Measure food intake daily. If using standard cages, this can be done by weighing the provided food at the beginning and end of each 24-hour period. For more precise measurements, use metabolic cages.
-
At the end of the study, animals can be euthanized for further analysis, such as collecting adipose tissue to measure fat pad mass or blood for biomarker analysis.[7][9]
Signaling Pathways and Experimental Workflows
Taranabant Mechanism of Action
Taranabant functions by blocking the CB1 receptor, which is part of the endocannabinoid system that regulates energy homeostasis. This blockade leads to a decrease in appetite and an increase in energy expenditure.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-obesity compound like Taranabant in a DIO animal model.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Taranabant in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Taranabant in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic studies and other research applications. The protocol outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and validation parameters are presented to demonstrate the method's performance.
Introduction
Taranabant (MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor that was investigated for the treatment of obesity.[1][2] Accurate quantification of Taranabant in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies.[3][4] This document describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Taranabant concentrations in human plasma. The methodology is based on established bioanalytical principles and techniques commonly used for the quantification of small molecules in complex biological fluids.[5][6][7]
The analytical approach involves the extraction of Taranabant and an internal standard (IS) from plasma via protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway
While Taranabant itself does not have a signaling pathway, it acts as an inverse agonist on the Cannabinoid-1 (CB1) receptor, which is part of the endocannabinoid system. The following diagram illustrates the general signaling pathway of the CB1 receptor, which Taranabant modulates.
References
- 1. Metabolism and excretion of [14C]taranabant, a cannabinoid-1 inverse agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Quantification of Endocannabinoids in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Taranabant: Application Notes and Protocols for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor.[1] The endocannabinoid system is a key regulator of energy balance, and its overactivity has been linked to obesity and metabolic syndrome.[2][3] Taranabant was developed as a potential therapeutic for obesity by blocking the CB1 receptor, thereby aiming to reduce food intake and increase energy expenditure.[4][5]
Clinical trials demonstrated that Taranabant induced statistically significant weight loss and improved several metabolic parameters in obese and overweight individuals.[6][7] However, its development was discontinued due to an unfavorable risk-benefit profile, primarily concerning dose-related psychiatric and gastrointestinal adverse events.[7][8] Despite its discontinuation for clinical use, Taranabant remains a valuable research tool for investigating the role of the endocannabinoid system in metabolic diseases.
These application notes provide a summary of the key findings from clinical and preclinical studies of Taranabant, along with detailed protocols for its use in metabolic syndrome research.
Data Presentation
Table 1: Efficacy of Taranabant in Phase III Clinical Trials (52 Weeks)
| Parameter | Placebo | Taranabant (2 mg) | Taranabant (4 mg) |
| Mean Weight Loss (kg) | -2.6[6] | -6.6[6] | -8.1[6] |
| Change in Waist Circumference (%) | -3.1[6] | -7.0[6] | -7.5[6] |
| Change in HDL Cholesterol (%) | +7.0[6] | +13.2[6] | +14.1[6] |
| Change in Triglycerides (%) | +4.0[6] | -3.1[6] | -6.2[6] |
| Proportion with Metabolic Syndrome (%) | 47.3[6] | 36.0[6] | 30.7[6] |
Table 2: Weight Loss in Overweight/Obese Patients with Type 2 Diabetes (36 Weeks)
| Parameter | Placebo | Taranabant (0.5 mg) | Taranabant (1 mg) | Taranabant (2 mg) |
| Mean Weight Loss (kg) | -1.5 | -3.3 | -4.7 | -5.4 |
| Change in HbA1c (%) | -0.40[9] | -0.47[9] | -0.68[9] | -0.71[9] |
Table 3: Incidence of Common Adverse Events in a 52-Week Phase III Trial
| Adverse Event Category | Placebo | Taranabant (2 mg) | Taranabant (4 mg) |
| Gastrointestinal | 29%[10] | 42%[10] | 47%[10] |
| Psychiatric | 20%[10] | 28%[10] | 40%[10] |
| Irritability | 2%[10] | 5%[10] | 9%[10] |
| Anxiety-related | 3%[10] | 5%[10] | 11%[10] |
| Depression-related | 7%[10] | 9%[10] | 11%[10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Binding Assay
This protocol is a general method for determining the binding affinity of a test compound like Taranabant to the CB1 receptor using a competitive radioligand binding assay.
Materials:
-
Human CB1 receptor membrane preparation (e.g., from Chemiscreen)
-
[3H]SR141716A (Rimonabant) as the radioligand
-
Taranabant (or other test compounds)
-
Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA[10]
-
Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, and 0.1% BSA[10]
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of Taranabant in the binding buffer. The concentration range should be sufficient to generate a full competition curve (e.g., 0.01 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [3H]SR141716A (typically at its Kd value, e.g., ~8.7 nM)[10]
-
Varying concentrations of Taranabant or vehicle (for total binding) or a high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant) for non-specific binding.
-
CB1 receptor membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Taranabant concentration.
-
Determine the IC50 value (the concentration of Taranabant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the efficacy of Taranabant on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat) and standard chow
-
Taranabant
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Metabolic cages (for indirect calorimetry)
-
Standard laboratory equipment for animal handling and measurements.
Procedure:
-
Induction of Obesity:
-
Wean mice onto a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.[6]
-
Monitor body weight weekly. Mice on the HFD should exhibit a significantly higher body weight compared to the chow-fed group before the start of the treatment phase.
-
-
Acclimation and Baseline Measurements:
-
Acclimate the DIO mice to single housing and handling for at least one week before the experiment.
-
Record baseline body weight and food intake for several days.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of Taranabant in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).
-
Administer Taranabant or vehicle once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
-
In-life Measurements:
-
Body Weight and Food Intake: Measure body weight and food intake daily throughout the study period (e.g., 28 days).
-
Indirect Calorimetry: At a designated time point during the study (e.g., after one week of treatment), place the mice in metabolic cages for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
-
-
Terminal Procedures:
-
At the end of the study, fast the mice overnight.
-
Collect blood via cardiac puncture or another appropriate method for the analysis of plasma lipids (triglycerides, HDL, LDL), glucose, and insulin.
-
Euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Analyze changes in body weight, food intake, and metabolic parameters using appropriate statistical tests (e.g., ANOVA, t-test).
-
Compare the effects of different doses of Taranabant to the vehicle control group.
-
Conclusion
Taranabant, as a selective CB1 receptor inverse agonist, has demonstrated clear effects on weight reduction and improvement in metabolic parameters in both preclinical models and human subjects. Although its clinical development was halted due to adverse effects, it remains a critical pharmacological tool for researchers investigating the intricacies of the endocannabinoid system's role in metabolic syndrome. The data and protocols provided herein are intended to facilitate further research in this important area, ultimately contributing to a better understanding of metabolic regulation and the development of safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 3. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 5. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Taranabant (1R,2R)stereoisomer solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Taranabant (1R,2R)-stereoisomer. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Taranabant (1R,2R)-stereoisomer?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Taranabant (1R,2R)-stereoisomer. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (193.82 mM). For optimal results, use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can affect solubility. Sonication may be required to fully dissolve the compound.
Q2: How should I store Taranabant (1R,2R)-stereoisomer powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for Taranabant?
A3: In vivo studies in humans, rats, and monkeys have shown that Taranabant is primarily eliminated through oxidative metabolism. The major metabolic pathways include hydroxylation at the benzylic carbon adjacent to the cyanophenyl ring and oxidation of one of the geminal methyl groups to form carboxylic acid derivatives.[1][2] In human liver microsomes, this metabolism is mainly mediated by the CYP3A4 enzyme.[1] While these are in vivo metabolic pathways, they suggest that the molecule is susceptible to oxidation.
Solubility Data
The following table summarizes the known solubility of Taranabant (1R,2R)-stereoisomer in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (193.82 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.33 mM) | Results in a clear solution. Suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (5.33 mM) | Results in a clear solution. Suitable for in vivo studies, but caution is advised for dosing periods exceeding half a month. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation for In Vivo Studies
This protocol yields a clear solution suitable for administration.
-
Prepare a 27.5 mg/mL stock solution of Taranabant in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the solution to reach a final volume of 1 mL.
Protocol 2: Preparation of a Corn Oil-Based Formulation for In Vivo Studies
This protocol is an alternative for in vivo administration.
-
Prepare a 27.5 mg/mL stock solution of Taranabant in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Taranabant has low aqueous solubility. | - Increase the percentage of co-solvents such as DMSO or ethanol in your final assay buffer (ensure solvent tolerance of your experimental system).- For cell-based assays, prepare a concentrated stock in DMSO and dilute it in the final medium to a concentration where the final DMSO percentage is not cytotoxic (typically ≤0.5%).- Consider using a formulation with surfactants like Tween-80 to improve solubility. |
| Inconsistent results in cell-based assays | - Compound degradation in the culture medium.- Adsorption to plasticware. | - Prepare fresh dilutions of Taranabant for each experiment.- Minimize the incubation time if stability is a concern.- Use low-adhesion plasticware for preparing and storing solutions. |
| Low signal in CB1 receptor binding assays | - Poor receptor expression in the cell line.- Inactive compound due to improper storage. | - Verify CB1 receptor expression in your cell line or membrane preparation using a validated antibody or a reference agonist.- Ensure that Taranabant powder and stock solutions have been stored according to the recommended conditions. |
| High background signal in assays | - Non-specific binding of Taranabant.- Interference from the compound's intrinsic properties. | - Include appropriate controls, such as a known CB1 antagonist, to determine non-specific binding.- Optimize the concentration of Taranabant to find the optimal signal-to-noise ratio. |
Visualizations
Taranabant Experimental Workflow
Caption: Workflow for Taranabant preparation and use.
CB1 Receptor Signaling Pathway
Taranabant acts as an inverse agonist at the Cannabinoid 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR). The binding of an inverse agonist like Taranabant is thought to stabilize the inactive conformation of the receptor, thereby reducing its basal signaling activity.
References
Minimizing off-target effects of Taranabant in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Taranabant.
Frequently Asked Questions (FAQs)
Q1: What is Taranabant and what is its primary mechanism of action?
Taranabant (formerly MK-0364) is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist.[1][2][3] Its primary mechanism of action is to bind to the CB1 receptor and produce an opposite physiological response to that of an agonist, effectively reducing the receptor's constitutive activity.[4][5] This action in the central nervous system and peripheral tissues leads to a decrease in food intake and an increase in energy expenditure.[1]
Q2: What are the known major off-target effects of Taranabant?
The most significant off-target effects observed during clinical trials with Taranabant were psychiatric and gastrointestinal in nature. These dose-related adverse events included anxiety, depression, irritability, nausea, and diarrhea.[6] These side effects were a primary reason for the discontinuation of its clinical development.[6] In preclinical animal models, classical CB1 receptor blockers like Taranabant have been shown to be anxiogenic.[7]
Q3: How selective is Taranabant for the CB1 receptor over the CB2 receptor?
Taranabant exhibits high selectivity for the human CB1 receptor over the human CB2 receptor, with a selectivity ratio of approximately 1000-fold. This high selectivity helps to isolate its effects to the CB1 receptor pathway, although it does not eliminate centrally-mediated side effects.
Q4: Are there alternative strategies to Taranabant for targeting the cannabinoid system with fewer psychiatric side effects?
Yes, current research is exploring several strategies to mitigate the psychiatric side effects associated with CB1 receptor inverse agonists like Taranabant. These approaches include the development of:
-
CB1 receptor neutral antagonists: These compounds block the action of agonists without affecting the receptor's basal activity, which may reduce the incidence of psychiatric side effects.[8][9][10][11]
-
Peripherally restricted CB1 receptor antagonists: These molecules are designed to not cross the blood-brain barrier, thereby targeting the metabolic effects of CB1 receptor blockade in peripheral tissues without causing the central nervous system side effects.[8][9][10][11]
-
Allosteric modulators: These compounds bind to a different site on the CB1 receptor than traditional agonists and antagonists, offering a more nuanced modulation of receptor activity that may have a better safety profile.[8][9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected anxiogenic-like behavior in animal models (e.g., decreased time in open arms of elevated plus maze). | This is a known on-target effect of CB1 receptor inverse agonism mediated through the central nervous system. | - Use the lowest effective dose of Taranabant to minimize the magnitude of the effect.- Consider using a peripherally restricted CB1 antagonist as a negative control to confirm the effect is centrally mediated.- If the goal is to study the peripheral effects of CB1 blockade, switch to a peripherally restricted CB1 antagonist.[8][10][11] |
| Variability in in vivo efficacy (e.g., inconsistent effects on food intake and body weight). | Differences in drug absorption and metabolism. Taranabant is metabolized primarily by CYP3A4.[12] Co-administration of substances that induce or inhibit this enzyme can alter Taranabant's pharmacokinetics. | - Ensure consistent diet and dosing regimen across all experimental animals.- Avoid co-administration of compounds known to modulate CYP3A4 activity.- If variability persists, consider measuring plasma concentrations of Taranabant to correlate exposure with efficacy. |
| In vitro assay results show lower than expected potency. | - Degradation of the compound.- Issues with the assay conditions. | - Prepare fresh stock solutions of Taranabant for each experiment.- Verify the integrity and concentration of the Taranabant stock solution.- Optimize assay conditions, including incubation time, temperature, and buffer composition. |
| Contradictory results between binding affinity and functional activity. | Taranabant is an inverse agonist, so it will inhibit the basal activity of the CB1 receptor. Assays that do not measure this inverse agonism may not fully capture its pharmacological profile. | - Use a functional assay that can detect inverse agonism, such as a cAMP accumulation assay in cells with constitutive CB1 receptor activity.[13] |
Quantitative Data Summary
Taranabant Binding Affinity and Potency
| Parameter | Value | Receptor/Assay |
| Ki | 0.13 nM | Human CB1 Receptor |
| Ki | 170 nM | Human CB2 Receptor |
| EC50 (Inverse Agonism) | 2.4 nM | cAMP functional assay |
Taranabant Pharmacokinetics in Humans
| Parameter | Value | Condition |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2.5 hours | Single oral dose[1] |
| Apparent Terminal Half-life (t1/2) | ~70 - 100 hours | Single or multiple doses[1] |
| Apparent Clearance (CL/F) | 25.4 L/h | Population PK model[1][14] |
| Apparent Steady-State Volume of Distribution (Vss/F) | 2,578 L | Population PK model[1][14] |
Experimental Protocols
Radioligand Binding Assay for Taranabant
Objective: To determine the binding affinity (Ki) of Taranabant for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand: [3H]CP-55,940 or another suitable CB1 receptor agonist/antagonist radioligand.
-
Taranabant stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Taranabant in assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.[15]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay for Taranabant
Objective: To measure the inverse agonist activity of Taranabant at the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
GloSensor™ cAMP Assay reagent (Promega) or equivalent.[16][17]
-
Taranabant stock solution.
-
Forskolin.
-
Cell culture medium.
-
384-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the CB1-expressing HEK293 cells into 384-well plates and culture overnight.
-
Equilibrate the cells with the GloSensor™ cAMP reagent in an appropriate medium for 2 hours at room temperature.[16]
-
Add varying concentrations of Taranabant to the wells and incubate for 15-30 minutes.
-
To measure inverse agonism, add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Measure luminescence using a luminometer at regular intervals for 30-60 minutes.
-
Plot the luminescent signal against the concentration of Taranabant to determine the EC50 for its inverse agonist activity.
Visualizations
Caption: Taranabant's inverse agonist action on the CB1 receptor.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human abuse potential and cognitive effects of taranabant, a cannabinoid 1 receptor inverse agonist: a randomized, double-blind, placebo- and active-controlled, crossover study in recreational polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological comparison of traditional and non-traditional cannabinoid receptor 1 blockers in rodent models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Psychiatric Side Effects of the Cannabinoid CB1 Receptor Antagonists: Current Approaches for Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists | RTI [rti.org]
- 12. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taranabant Psychiatric Side Effect Research in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the psychiatric side effects of the cannabinoid 1 (CB1) receptor inverse agonist, taranabant, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary psychiatric side effects of taranabant observed in human clinical trials?
A1: Clinical trials of taranabant for the treatment of obesity revealed several dose-related psychiatric adverse effects. The most frequently reported side effects included anxiety, depression, irritability, and anger/aggression.[1][2][3][4] These adverse events were significant enough to contribute to the discontinuation of the drug's development.[2][4] In some studies, up to 15% of patients dropped out due to psychiatric adverse effects, with anxiety being a primary reason.[3]
Q2: What is the underlying mechanism proposed for taranabant's psychiatric side effects?
A2: Taranabant is a CB1 receptor inverse agonist.[5][6] The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating mood and anxiety.[3] While agonists of the CB1 receptor can have anxiolytic effects, inverse agonists like taranabant and the similar compound rimonabant block the receptor's constitutive activity.[3][7] This disruption of endocannabinoid signaling is believed to be the primary cause of the observed anxiogenic (anxiety-producing) and depressive-like side effects.[8][9][10]
Q3: Which animal models are recommended for studying the psychiatric side effects of taranabant?
A3: To study anxiety-like behaviors, the most commonly used and well-validated animal models are the Elevated Plus Maze (EPM) and the Open Field Test .[5][11] For assessing depressive-like behaviors, the Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely employed.[6] These models can help to characterize the anxiogenic and depressive-like profile of CB1 receptor inverse agonists.
Q4: What are the key behavioral parameters to measure when assessing taranabant's effects in these models?
A4: In the Elevated Plus Maze , key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. A decrease in open arm exploration is indicative of anxiety-like behavior. For the Open Field Test , measurements include time spent in the center of the arena versus the periphery and overall locomotor activity. Reduced time in the center suggests anxiogenic effects. In the Forced Swim Test and Tail Suspension Test , the primary measure is the duration of immobility; an increase in immobility is interpreted as a depressive-like state.[6] It is crucial to also measure general locomotor activity to ensure that the observed effects are not due to sedation or motor impairment.[5][11]
Data Presentation
Table 1: Summary of Psychiatric Adverse Events in Taranabant Human Clinical Trials
| Adverse Event | Taranabant Dose Group(s) with Significant Increase vs. Placebo | Reference(s) |
| Irritability | 0.5 mg, 1 mg, 2 mg | [1] |
| Anger/Aggression | 2 mg | [1] |
| Anxiety | Dose-related increase | [2][3] |
| Depressed Mood | Dose-related increase | [2][8] |
| Suicidal Ideation | Reported for the class of CB1 inverse agonists | [8][9] |
Table 2: Representative Quantitative Data from a Hypothetical Rodent Study on a CB1 Inverse Agonist (e.g., Taranabant) in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle (Control) | 0 | 120 ± 15 | 15 ± 3 | 2500 ± 300 |
| Taranabant | 1 | 95 ± 12 | 12 ± 2 | 2450 ± 280 |
| Taranabant | 3 | 60 ± 10** | 8 ± 2 | 2300 ± 310 |
| Taranabant | 10 | 35 ± 8*** | 5 ± 1** | 1800 ± 250* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are represented as mean ± SEM.
Experimental Protocols
Protocol: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To assess the anxiogenic potential of taranabant in rodents.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
Taranabant solution and vehicle control.
-
Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
Procedure:
-
Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment. Handle animals for several days prior to testing to reduce handling stress.[12]
-
Drug Administration: Administer taranabant or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30-60 minutes). The dose range should be based on previous studies or a pilot experiment.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze. The experimenter should be blind to the treatment groups.[12]
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: A statistically significant decrease in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is interpreted as an anxiogenic effect.
Troubleshooting Guides
Issue 1: High variability in behavioral data between subjects in the same group.
-
Possible Cause: Inconsistent animal handling, environmental stressors, or variations in the experimental procedure.
-
Troubleshooting Steps:
-
Standardize Handling: Ensure all animals are handled consistently and by the same experimenter if possible. Acclimate animals to the experimenter before the study begins.[13]
-
Control Environment: Conduct tests at the same time of day to minimize circadian rhythm effects. Ensure consistent lighting, temperature, and noise levels in the testing room.[13]
-
Habituation: Allow animals to habituate to the testing room for a consistent period before each trial.
-
Blinding: The experimenter should always be blind to the treatment conditions to avoid unconscious bias.[12]
-
Issue 2: Difficulty distinguishing between anxiogenic effects and general locomotor impairment.
-
Possible Cause: The drug may be causing sedation or motor deficits, which can confound the interpretation of anxiety tests. For example, a sedated animal will show reduced entries into all arms of the EPM.
-
Troubleshooting Steps:
-
Incorporate a Locomotor-Specific Test: Always include a test that primarily assesses motor activity, such as the Open Field Test, alongside your anxiety test.
-
Analyze Multiple Parameters: In the EPM, analyze the total distance traveled. A significant decrease suggests motor impairment. In the Open Field Test, a general reduction in movement that is not specific to the center of the arena also points to motor effects rather than anxiety.[14]
-
Dose-Response Curve: Evaluate a range of doses. Motor impairments are often more pronounced at higher doses. Identifying a dose that affects anxiety measures without altering overall locomotion is key.
-
Mandatory Visualizations
Caption: Taranabant's inverse agonism at the CB1 receptor.
Caption: Experimental workflow for assessing taranabant's side effects.
Caption: Troubleshooting unexpected null results in behavioral tests.
References
- 1. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Psychiatric Side Effects of the Cannabinoid CB1 Receptor Antagonists: Current Approaches for Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Taranabant variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taranabant. The information is presented in a question-and-answer format to directly address common issues that may lead to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Taranabant and what is its primary mechanism of action?
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor.[1][2][3] As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity, which is the baseline level of signaling that occurs even in the absence of an agonist.[4][5][6] This mechanism is distinct from a neutral antagonist, which would only block the action of agonists without affecting the receptor's basal activity. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7][8]
Q2: Why was the clinical development of Taranabant discontinued?
The development of Taranabant for the treatment of obesity was halted during Phase III clinical trials due to a notable incidence of central nervous system (CNS) side effects, primarily psychiatric in nature, including anxiety and depression.[2][9] This decision was based on a comprehensive assessment of the drug's overall risk-benefit profile.
Q3: What are the key binding affinity parameters for Taranabant at cannabinoid receptors?
Taranabant exhibits high affinity and selectivity for the human CB1 receptor over the CB2 receptor. The following table summarizes its in vitro binding characteristics.
| Receptor | Ligand | Ki (nM) | IC50 (nM) | Selectivity (CB1 vs. CB2) |
| Human CB1 | Taranabant | 0.13 | 0.3 | ~1000-fold |
| Rat CB1 | Taranabant | 0.27 | 0.4 | |
| Human CB2 | Taranabant | 170 | 290 | |
| Rat CB2 | Taranabant | 310 | 470 |
Data compiled from multiple sources.[1]
Troubleshooting Guide
Inconsistent Results in cAMP Assays
Q4: We are observing high variability in our cAMP assay results when testing Taranabant. What could be the cause?
High variability in cAMP assays with a CB1 inverse agonist like Taranabant can stem from several factors related to the inherent properties of the CB1 receptor and the assay setup itself.
-
Constitutive Receptor Activity: The CB1 receptor is known to have a high level of constitutive (ligand-independent) activity.[4][5][6] This basal signaling can vary significantly between different cell lines and even between different passages of the same cell line, leading to inconsistent baseline cAMP levels.
-
Low Receptor Expression: If the cell line used has low expression levels of the CB1 receptor, the window for detecting the effects of an inverse agonist on cAMP levels may be very narrow, making the assay more susceptible to noise and variability.
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered GPCR signaling. It is crucial to use cells in their logarithmic growth phase and to maintain consistent plating densities.
-
Assay Reagent Variability: Inconsistent concentrations of forskolin (used to stimulate adenylyl cyclase) or phosphodiesterase (PDE) inhibitors (like IBMX) can lead to variable cAMP accumulation.
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression level of the CB1 receptor in your chosen cell line. For cell lines with low endogenous expression, consider using a stably transfected cell line with higher, more consistent receptor expression.
-
Optimize Forskolin Concentration: Perform a dose-response curve for forskolin to determine the EC50 to EC80 concentration. Using a submaximal stimulation of adenylyl cyclase can widen the assay window for detecting inverse agonism.
-
Standardize Cell Culture Conditions: Maintain a strict protocol for cell passage number, seeding density, and growth conditions to minimize biological variability.
-
Ensure Proper Mixing of Reagents: Thoroughly mix all reagents, including Taranabant dilutions, before adding them to the assay plate.
Variability in Radioligand Binding Assays
Q5: Our calculated Ki values for Taranabant are inconsistent across experiments. What are the potential reasons?
Variability in Ki values from radioligand binding assays can be due to several experimental factors.
-
Radioligand Choice: The choice of radiolabeled ligand can influence the results. Using an agonist radioligand like [³H]CP55,940 will preferentially label the active state (R) of the CB1 receptor, while an antagonist/inverse agonist radioligand like [³H]SR141716A will bind to both active (R) and inactive (R) states.[10]
-
Incomplete Equilibration: Insufficient incubation time can lead to an underestimation of binding affinity.
-
Inaccurate Protein Concentration: Errors in determining the protein concentration of your membrane preparations will affect the calculation of Bmax and Kd, which in turn will impact the calculated Ki.
-
Radioligand Degradation: The stability of the radioligand can be a factor. Ensure it is stored correctly and has not undergone significant degradation.
Troubleshooting Steps:
-
Perform Saturation Binding Experiments: Before conducting competition binding assays, perform saturation binding with your chosen radioligand to accurately determine its Kd and Bmax in your specific membrane preparation.
-
Optimize Incubation Time: Conduct a time-course experiment to ensure that the binding reaction has reached equilibrium.
-
Use a Reliable Protein Assay: Use a consistent and accurate method for protein quantification, such as the BCA assay.
-
Validate Radioligand Quality: If possible, check the purity and activity of your radioligand stock.
Unexpected or Off-Target Effects
Q6: We are observing effects of Taranabant that don't seem to be mediated by the CB1 receptor. How can we investigate this?
While Taranabant is highly selective for the CB1 receptor, off-target effects can sometimes occur, especially at higher concentrations.
-
Metabolism of Taranabant: In vitro, particularly in liver microsome preparations, Taranabant can be metabolized, primarily by CYP3A4, into other active or inactive compounds.[11] These metabolites could potentially have their own pharmacological activities.
-
Lipophilicity: Taranabant is a lipophilic compound, which can sometimes lead to non-specific binding to other proteins or membrane components at high concentrations.
-
Cross-reactivity with Other Receptors: While selectivity is high, it is not absolute. At supra-physiological concentrations, Taranabant might interact with other GPCRs or ion channels.
Troubleshooting Steps:
-
Use a CB1 Knockout/Knockdown System: The most definitive way to confirm that an observed effect is CB1-mediated is to use a cell line or animal model where the CB1 receptor has been knocked out or its expression significantly reduced. If the effect of Taranabant persists in this system, it is likely an off-target effect.
-
Include a Structurally Unrelated CB1 Inverse Agonist: As a control, test another CB1 inverse agonist with a different chemical structure (e.g., rimonabant). If both compounds produce the same effect, it is more likely to be a CB1-mediated phenomenon.
-
Perform Counter-Screening: Screen Taranabant against a panel of other relevant receptors and targets to identify potential off-target interactions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Taranabant Inverse Agonism
This protocol is designed to measure the ability of Taranabant to decrease forskolin-stimulated cAMP levels in a cell line expressing the CB1 receptor.
-
Cell Plating: Plate HEK293 cells stably expressing the human CB1 receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Reagent Preparation:
-
Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.
-
Taranabant Dilutions: Prepare a serial dilution of Taranabant in stimulation buffer.
-
Forskolin/IBMX Solution: Prepare a solution of forskolin (at its EC80 concentration) and 0.5 mM IBMX in stimulation buffer.
-
-
Assay Procedure:
-
Wash the cells once with stimulation buffer.
-
Add the Taranabant dilutions to the appropriate wells and incubate for 15 minutes at 37°C.
-
Add the Forskolin/IBMX solution to all wells (except for the unstimulated control) and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of Taranabant.
-
Calculate the IC50 value for Taranabant's inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 2: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of Taranabant for the CB1 receptor using a competition binding assay with [³H]CP55,940.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the CB1 receptor.
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
[³H]CP55,940 Solution: Dilute the radioligand in binding buffer to a final concentration equal to its Kd.
-
Taranabant Dilutions: Prepare a serial dilution of Taranabant in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add binding buffer, membrane preparation (typically 20-50 µg of protein), and Taranabant dilutions.
-
Add the [³H]CP55,940 solution to all wells.
-
For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate at 30°C for 90 minutes.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Taranabant.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive Activity at the Cannabinoid CB1 Receptor and Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive endocytic cycle of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive Activity at the Cannabinoid CB1 Receptor Is Required for Behavioral Response to Noxious Chemical Stimulation of TRPV1: Antinociceptive Actions of CB1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of active and inactive states of CB1 receptor and the differential binding state modulation by cannabinoid agonists, antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taranabant in CB1 Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the concentration of Taranabant in Cannabinoid Receptor 1 (CB1) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Taranabant and what is its mechanism of action at the CB1 receptor?
Taranabant is a potent and highly selective CB1 receptor inverse agonist.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and inhibits its constitutive (basal) activity.[2][3] Taranabant was developed for the treatment of obesity, as it was shown to reduce food intake and increase energy expenditure.[4][5] Its development, however, was discontinued due to psychiatric side effects.[6] In binding assays, it competes with other ligands for the orthosteric binding site on the CB1 receptor.[7][8]
Q2: I am setting up a new CB1 binding assay for Taranabant. What are the critical parameters I need to optimize?
Optimizing a CB1 binding assay requires careful consideration of several factors to ensure accurate and reproducible results. Key parameters include:
-
Receptor Source and Concentration: The choice of tissue (e.g., brain homogenates) or cell line expressing the CB1 receptor is crucial.[9][10] The receptor concentration should be low enough to avoid radioligand depletion, where more than 10% of the total radioligand binds to the receptor, which can compromise the accuracy of Kd and Ki measurements.[11]
-
Radioligand Selection and Concentration: A suitable radioligand with high affinity and specificity for the CB1 receptor is necessary. A commonly used agonist radioligand is [³H]CP55,940.[10][12] The radioligand concentration should ideally be at or below its Kd value to accurately determine the affinity of the competing ligand (Taranabant).
-
Incubation Time and Temperature: The incubation must be long enough to reach binding equilibrium.[11][13] For high-affinity ligands, this may require extended incubation times.[11] Assays are often performed at 30°C or 37°C to facilitate equilibrium.[10]
-
Buffer Composition: The assay buffer must maintain the stability and function of the receptor. A typical buffer is 50 mM Tris-HCl, often supplemented with divalent cations (e.g., MgCl₂) and a proteinase inhibitor cocktail.
-
Definition of Non-Specific Binding: Non-specific binding must be accurately determined to calculate specific binding. This is typically achieved by adding a high concentration (at least 1000-fold higher than the radioligand) of an unlabeled CB1 ligand to a set of control tubes.[10]
Q3: How do I prepare Taranabant for my assay, and what are the potential issues with solubility?
Like many small molecule inhibitors, Taranabant has low aqueous solubility.[14][15] Proper handling is essential to achieve accurate concentrations.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Taranabant in a suitable organic solvent like 100% DMSO.
-
Serial Dilutions: Perform serial dilutions from the stock solution. It is recommended to first dilute in the organic solvent before making the final dilutions in the assay buffer. This minimizes the risk of precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all assay tubes, including controls, and is at a low level (typically ≤1%) that does not interfere with receptor binding or assay performance.
-
Troubleshooting Solubility Issues: If you suspect precipitation (e.g., inconsistent results at high concentrations), consider the following:
-
Visually inspect the dilution tubes for any precipitate.
-
Slightly increase the final DMSO concentration if the assay allows.
-
Include a small amount of a non-ionic detergent like BSA (Bovine Serum Albumin) in the assay buffer to help maintain solubility.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of total binding) | 1. Radioligand concentration is too high.2. Inadequate washing/filtration step.3. Radioligand is sticking to filter plates or tubes.4. Radioligand has degraded. | 1. Reduce the radioligand concentration to be closer to its Kd value.2. Increase the number of wash steps or the volume of wash buffer.3. Pre-soak filter plates in a blocking agent like 0.3% polyethyleneimine (PEI).[10]4. Check the age and storage conditions of the radioligand; consider purchasing a new batch. |
| Low or No Specific Binding | 1. Inactive or insufficient receptor preparation.2. Degraded Taranabant or radioligand.3. Incorrect buffer composition (pH, ions).4. Insufficient incubation time to reach equilibrium. | 1. Verify the receptor expression and activity of your membrane preparation using a known CB1 agonist/antagonist.2. Prepare fresh solutions of Taranabant and use a fresh radioligand vial.3. Check and adjust the pH of all buffers. Ensure all components are correctly added.4. Increase the incubation time. Perform a time-course experiment to determine when equilibrium is reached.[13] |
| Poor Reproducibility Between Replicates | 1. Pipetting errors.2. Taranabant precipitation at higher concentrations.3. Inconsistent washing or harvesting of samples.4. Receptor degradation during the experiment. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step.2. Refer to solubility troubleshooting steps above. Prepare fresh dilutions for each experiment.3. Ensure a consistent and rapid filtration and washing process for all samples.4. Keep membrane preparations on ice at all times. Add protease inhibitors to the assay buffer. |
| Competition Curve is Flat or has a Very Shallow Slope | 1. Taranabant concentration range is incorrect (too high or too low).2. Issues with Taranabant solubility or stability.3. The assay is not at equilibrium. | 1. Perform a wider range of Taranabant concentrations, spanning from picomolar to micromolar, to capture the full binding curve.2. Confirm the integrity of the Taranabant stock solution.3. Increase incubation time to ensure equilibrium is reached.[11] |
Quantitative Data Summary
The following table summarizes key binding parameters for Taranabant at the human CB1 receptor.
| Parameter | Value | Receptor Source | Notes |
| Ki (inhibition constant) | 0.13 nM | Human CB1 Receptor | This value indicates very high affinity.[1][8][16] |
| IC50 (half maximal inhibitory concentration) | 0.3 nM | Human CB1 Receptor | IC50 is dependent on assay conditions, particularly the radioligand concentration.[1] |
| Selectivity | ~1000-fold | CB1 vs. CB2 Receptor | Taranabant is highly selective for the CB1 receptor over the CB2 receptor.[1] |
Experimental Protocols & Visualizations
Protocol: Radioligand Competition Binding Assay for Taranabant
This protocol describes a method to determine the Ki of Taranabant at the CB1 receptor using [³H]CP55,940 as the radioligand.
1. Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Membrane Preparation: Cell membranes or brain homogenates expressing the CB1 receptor.
-
Radioligand: [³H]CP55,940 (specific activity ~180 Ci/mmol).
-
Unlabeled Ligand: Taranabant.
-
Non-Specific Binding (NSB) Ligand: WIN 55,212-2 (10 µM final concentration).
-
Scintillation Cocktail and 96-well filter plates .
2. Procedure:
-
Prepare Taranabant Dilutions: Create a serial dilution series of Taranabant in assay buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 pM).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]CP55,940, 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2, 50 µL [³H]CP55,940, 100 µL membrane preparation.
-
Competition Binding: 50 µL of each Taranabant dilution, 50 µL [³H]CP55,940, 100 µL membrane preparation. (Note: Final concentration of [³H]CP55,940 should be near its Kd, e.g., 0.5-1.0 nM. The amount of membrane protein per well needs to be optimized, typically 10-50 µg).
-
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through a GF/B filter plate pre-soaked in 0.3% PEI. Wash the filters 3-4 times with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of Taranabant.
-
Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagrams
Caption: Workflow for optimizing Taranabant concentration in a CB1 competitive binding assay.
Caption: Simplified CB1 signaling pathway showing the effect of an inverse agonist like Taranabant.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of physicochemical properties of nanocolloidal carrier loaded with low water solubility drug for parenteral cancer treatment by Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Taranabant and CYP3A4: A Technical Guide to Metabolism and Drug Interaction Studies
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the CYP3A4-mediated metabolism of taranabant and navigating potential drug-drug interaction studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of taranabant?
A1: In vitro studies utilizing human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme involved in the oxidative metabolism of taranabant.
Q2: What are the major metabolic pathways of taranabant?
A2: The primary metabolic pathways for taranabant include hydroxylation to form a biologically active metabolite, M1, and subsequent oxidation of either the parent compound or M1 to corresponding carboxylic acids. The elimination of taranabant is predominantly through oxidative metabolism, with subsequent excretion of the metabolites in the feces.
Q3: What is the potential for taranabant to be a victim of drug-drug interactions?
A3: Given that taranabant is primarily metabolized by CYP3A4, there is a significant potential for its pharmacokinetics to be altered by co-administered drugs that are strong inhibitors or inducers of this enzyme.
-
CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) is expected to increase plasma concentrations of taranabant, potentially leading to an increased risk of adverse effects.
-
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) is likely to decrease plasma concentrations of taranabant, which may reduce its therapeutic efficacy.
Q4: Does taranabant have the potential to act as a perpetrator of drug-drug interactions?
A4: The potential for taranabant to inhibit or induce CYP3A4 and other drug-metabolizing enzymes has not been extensively reported in publicly available literature. Therefore, dedicated in vitro and clinical studies would be necessary to fully characterize its perpetrator drug-drug interaction profile.
Troubleshooting Experimental Challenges
Problem 1: High variability in taranabant metabolism rates in human liver microsomes (HLMs).
-
Possible Cause: Genetic polymorphism of CYP3A4, variability in the quality of HLM preparations, or inconsistencies in experimental conditions.
-
Troubleshooting Steps:
-
Genotyped HLMs: If possible, use a panel of HLMs from individual donors with known CYP3A4 genotypes to assess the impact of genetic variability.
-
Quality Control of HLMs: Ensure the use of high-quality, well-characterized pooled HLMs with certified CYP3A4 activity.
-
Standardize Experimental Conditions: Maintain consistent incubation times, protein concentrations, and cofactor (NADPH) concentrations across all experiments. Include a known CYP3A4 substrate as a positive control to monitor for variability in microsomal activity.
-
Problem 2: Difficulty in quantifying the formation of taranabant metabolites.
-
Possible Cause: Low turnover rate, metabolite instability, or limitations of the analytical method.
-
Troubleshooting Steps:
-
Optimize Incubation Conditions: Increase the incubation time or microsomal protein concentration to enhance metabolite formation. However, ensure that the reaction remains in the linear range.
-
Metabolite Stability: Assess the stability of the metabolites in the incubation matrix by incubating known concentrations of synthesized metabolite standards under the same conditions.
-
Analytical Method Sensitivity: Enhance the sensitivity of the LC-MS/MS method by optimizing ionization source parameters, using a more sensitive instrument, or employing derivatization techniques if necessary.
-
Problem 3: Inconsistent results in CYP3A4 inhibition assays with taranabant.
-
Possible Cause: Non-specific binding of taranabant to microsomal protein, time-dependent inhibition, or inappropriate inhibitor concentrations.
-
Troubleshooting Steps:
-
Assess Non-Specific Binding: Determine the extent of non-specific binding of taranabant to the microsomal matrix and adjust the nominal concentrations accordingly.
-
Evaluate Time-Dependent Inhibition: Conduct pre-incubation experiments with and without NADPH to investigate if taranabant or its metabolites are time-dependent inhibitors of CYP3A4.
-
Optimize Inhibitor Concentrations: Use a wide range of taranabant concentrations to accurately determine the IC50 and subsequently the inhibition constant (Ki).
-
Quantitative Data Summary
A comprehensive search of the available scientific literature did not yield specific quantitative data for the enzyme kinetics (Km, Vmax) of taranabant metabolism by CYP3A4, or its inhibition constant (Ki). Similarly, dedicated clinical studies evaluating the impact of strong CYP3A4 inhibitors or inducers on taranabant pharmacokinetics were not found. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Enzyme Kinetics of Taranabant Metabolism by CYP3A4
| Parameter | Value | Units | Experimental System |
| Km | Data Not Available | µM | e.g., Human Liver Microsomes, Recombinant CYP3A4 |
| Vmax | Data Not Available | pmol/min/mg protein | e.g., Human Liver Microsomes |
| CLint (Vmax/Km) | Data Not Available | µL/min/mg protein | e.g., Human Liver Microsomes |
Table 2: In Vitro Inhibition of CYP3A4 by Taranabant
| Parameter | Value | Units | Probe Substrate | Experimental System |
| IC50 | Data Not Available | µM | e.g., Midazolam, Testosterone | e.g., Human Liver Microsomes |
| Ki | Data Not Available | µM | e.g., Midazolam, Testosterone | e.g., Human Liver Microsomes |
| Mechanism of Inhibition | Data Not Available | - | e.g., Midazolam, Testosterone | e.g., Human Liver Microsomes |
Table 3: Effect of CYP3A4 Modulators on Taranabant Pharmacokinetics (Illustrative)
| Co-administered Drug | Taranabant AUC Ratio (with/without drug) | Taranabant Cmax Ratio (with/without drug) | Study Population |
| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | Data Not Available | Data Not Available | e.g., Healthy Volunteers |
| Strong CYP3A4 Inducer (e.g., Rifampicin) | Data Not Available | Data Not Available | e.g., Healthy Volunteers |
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols based on their specific laboratory conditions and analytical instrumentation.
Protocol 1: Determination of Taranabant Metabolism in Human Liver Microsomes
-
Materials: Pooled human liver microsomes (HLMs), taranabant, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4), and an appropriate organic solvent for reaction termination (e.g., ice-cold acetonitrile).
-
Procedure:
-
Pre-warm a suspension of HLMs (e.g., 0.2-1.0 mg/mL) in phosphate buffer at 37°C.
-
Add taranabant at various concentrations (e.g., 0.1 to 50 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of taranabant and the formation of its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis: Determine the rate of metabolism from the linear portion of the metabolite formation versus time curve.
Protocol 2: CYP3A4 Reaction Phenotyping for Taranabant Metabolism
-
Materials: Recombinant human CYP3A4 enzyme, taranabant, specific CYP3A4 inhibitor (e.g., ketoconazole), and other materials as listed in Protocol 1.
-
Procedure:
-
Recombinant Enzyme: Incubate taranabant with recombinant human CYP3A4 and a panel of other major CYP enzymes individually to identify which enzymes are capable of metabolizing the compound.
-
Chemical Inhibition: Incubate taranabant in pooled HLMs in the presence and absence of a selective CYP3A4 inhibitor (e.g., ketoconazole at a concentration that provides >90% inhibition).
-
-
Data Analysis: Compare the rate of taranabant metabolism in the presence and absence of the inhibitor to determine the contribution of CYP3A4 to its overall metabolism.
Visualizations
Caption: Metabolic pathway of Taranabant mediated by CYP3A4.
Caption: Potential drug-drug interactions involving Taranabant and CYP3A4.
Validation & Comparative
A Comparative Guide to Taranabant and Rimonabant at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of taranabant and rimonabant, two well-studied inverse agonists of the Cannabinoid Type 1 (CB1) receptor. Both compounds were investigated for the treatment of obesity but were ultimately withdrawn or discontinued due to adverse psychiatric effects. Understanding their distinct profiles at the molecular and functional level remains crucial for the future development of safer CB1 receptor-targeted therapeutics.
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Both taranabant and rimonabant are classified as inverse agonists of the CB1 receptor.[1][2][3][4][5] Unlike neutral antagonists, which simply block the binding of agonists, inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action reduces the receptor's constitutive (basal) activity, a key feature of the endocannabinoid system. The CB1 receptor, a G-protein coupled receptor (GPCR), is coupled primarily to inhibitory G-proteins (Gi/o).[6] Agonist binding typically leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) production, and modulation of ion channels.[6] As inverse agonists, taranabant and rimonabant suppress this basal signaling, leading to effects such as an increase in cAMP levels from their baseline suppressed state.[7]
While both are inverse agonists, some literature also refers to rimonabant as a selective CB1 receptor antagonist, a term often used more broadly to describe compounds that block agonist effects.[6][8][9][10] However, its ability to alter the receptor's basal activity firmly places it in the inverse agonist category.[7]
Comparative Binding Affinity and Functional Potency
Quantitative data reveals significant differences in the binding affinity and functional potency of taranabant and rimonabant at the CB1 receptor. Taranabant exhibits a substantially higher affinity for the receptor compared to rimonabant.
| Parameter | Taranabant | Rimonabant | Reference |
| Binding Affinity (Ki) | 0.13 ± 0.01 nM | ~2.0 nM | [1] |
| Functional Potency (IC50) | |||
| G-protein stimulation | 1.8 ± 0.5 nM | Not directly comparable | [11] |
| β-arrestin2 recruitment | 1.7 ± 0.4 nM | Not directly comparable | [11] |
*Studies indicate that rimonabant's inverse agonist effects on G-protein activation at micromolar concentrations may be CB1 receptor-independent, involving direct inhibition of Gαi/o proteins.[2][8] This complicates a direct comparison of functional potency based solely on CB1 receptor-mediated assays.
Signaling Pathways and Experimental Workflows
The interaction of these compounds with the CB1 receptor modulates downstream signaling cascades. The following diagrams illustrate the canonical CB1 signaling pathway and the workflows for key experimental assays used to characterize these compounds.
In Vivo Efficacy and Adverse Effects
Both taranabant and rimonabant demonstrated efficacy in reducing food intake and promoting weight loss in preclinical and clinical settings.[2][6][12] However, their clinical development was halted due to a shared profile of adverse psychiatric events, including anxiety and depression.[1][3]
Comparative In Vivo Findings:
-
Weight Loss: Both compounds effectively reduced body weight.[8][9][12] One preclinical study noted that taranabant induced similar weight loss in both lean and diet-induced obese (DIO) mice, whereas rimonabant was more effective in obese mice.[1]
-
Food Intake: Both drugs were shown to suppress food intake.[1][6][8]
-
Adverse Effects: The primary reason for the failure of both drugs in late-stage clinical trials was an unacceptable level of psychiatric side effects.[1][13] This shared liability underscores the critical role of central CB1 receptor modulation in mood and anxiety.
Experimental Protocols
The characterization of taranabant and rimonabant relies on standardized in vitro assays. Below are outlines of the key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
-
Materials: Cell membranes from cells expressing the human CB1 receptor, a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), unlabeled competitor drug (taranabant or rimonabant), binding buffer, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Cell membranes are incubated in the binding buffer with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor drug are added to displace the radiolabeled ligand from the receptor.
-
The mixture is incubated to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand), which is then used to determine the Ki value.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. For inverse agonists, this is observed as a decrease in basal G-protein activity.
-
Materials: Cell membranes expressing the CB1 receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), guanosine diphosphate (GDP), the test compound (taranabant or rimonabant), assay buffer, and a filtration or scintillation proximity assay (SPA) system.
-
Procedure:
-
Cell membranes are incubated in the assay buffer with GDP and varying concentrations of the inverse agonist.
-
[³⁵S]GTPγS is added to initiate the binding reaction. In the basal state, some [³⁵S]GTPγS will bind to activated G-proteins.
-
The inverse agonist will stabilize the inactive state of the CB1 receptor, reducing the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is incubated for a set period.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified. This can be done by vacuum filtration (similar to the binding assay) or in a homogeneous format using SPA beads.
-
The data are analyzed to determine the IC50 of the inverse agonist for inhibiting basal G-protein activation.
-
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activity on the downstream second messenger, cAMP. Since CB1 receptors are coupled to Gi/o proteins which inhibit adenylyl cyclase, an inverse agonist will block this tonic inhibition, leading to an increase in cAMP levels.
-
Materials: Whole cells expressing the CB1 receptor, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (an adenylyl cyclase activator, used to establish a stimulated baseline), the test compound (taranabant or rimonabant), and a cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
The cells are then treated with varying concentrations of the inverse agonist.
-
Optionally, adenylyl cyclase can be stimulated with a low concentration of forskolin to enhance the dynamic range of the assay.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or other detection method.[7]
-
The data are analyzed to determine the EC50 of the inverse agonist for increasing cAMP accumulation.
-
Conclusion
Taranabant and rimonabant, while both acting as inverse agonists at the CB1 receptor, exhibit notable differences in their pharmacological profiles. Taranabant demonstrates a significantly higher binding affinity for the CB1 receptor. Functionally, while both suppress basal G-protein activity, rimonabant may also exert CB1-independent effects at higher concentrations by directly inhibiting G-proteins. Despite these molecular distinctions, their in vivo outcomes were remarkably similar, culminating in effective weight loss but also unacceptable psychiatric side effects that led to their clinical demise. This comparative analysis underscores the complexities of targeting the CB1 receptor and provides valuable data for the design of next-generation modulators with improved therapeutic windows.
References
- 1. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rimonabant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Taranabant and Ibipinabant
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two cannabinoid-1 receptor inverse agonists.
This guide provides a detailed comparative analysis of the pharmacokinetic properties of Taranabant and Ibipinabant, two cannabinoid-1 (CB1) receptor inverse agonists previously under development for the treatment of obesity. While both compounds target the same receptor, their disposition within the body exhibits notable differences. This analysis is based on data from clinical and preclinical studies to inform future research and drug development in this class of compounds.
Executive Summary
Taranabant, a highly selective CB1 receptor inverse agonist, has been the subject of extensive clinical evaluation, providing a robust human pharmacokinetic dataset. It is characterized by rapid oral absorption, extensive distribution into tissues, and a long terminal half-life. Metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4), with the majority of the drug and its metabolites excreted in the feces.
In contrast, publicly available human pharmacokinetic data for Ibipinabant (also known as SLV319 or BMS-646256) is scarce due to the early termination of its clinical development program. Therefore, this comparison relies on preclinical data for Ibipinabant, which indicates its oral activity and potency as a CB1 antagonist. This guide highlights the disparity in the available data and underscores the need for caution when comparing the pharmacokinetic profiles of these two compounds.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Taranabant (in humans) and Ibipinabant (from preclinical studies).
| Pharmacokinetic Parameter | Taranabant (Human Data) | Ibipinabant (Preclinical Data) |
| Absorption | ||
| Time to Maximum Concentration (Tmax) | 1.0 - 2.5 hours[1][2][3] | Orally active, specific Tmax not detailed in available literature. |
| Effect of Food | High-fat meal increases Cmax by 14% and AUC by 74%[2] | Not available |
| Distribution | ||
| Protein Binding | >98% (to albumin and alpha1-acid glycoprotein) | Not available |
| Apparent Volume of Distribution (Vd/F) | 2,578 L[1] | Not available |
| Metabolism | ||
| Primary Metabolic Pathway | Oxidative metabolism, primarily by CYP3A4[4] | Not available |
| Active Metabolites | M1 (monohydroxylated metabolite)[4] | Not available |
| Excretion | ||
| Primary Route of Elimination | Feces (~87%)[4] | Not available |
| Elimination Half-life (t1/2) | 38 - 104 hours[2][3] | Not available |
| Apparent Clearance (CL/F) | 25.4 L/h[1] | Not available |
Experimental Protocols
Taranabant Pharmacokinetic Studies
Study Design: The pharmacokinetic parameters of Taranabant were evaluated in multiple Phase I and II clinical trials involving single and multiple oral dose administrations to healthy volunteers and obese subjects. Doses ranged from 0.5 mg to 600 mg.[1][2][3]
Sample Collection: Blood samples were collected at frequent intervals, from 0.25 to 360 hours post-dose, to capture the full pharmacokinetic profile.[1]
Bioanalytical Method: Taranabant concentrations in plasma were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The process involved online extraction from plasma using turbulent flow chromatography, followed by HPLC for separation and tandem mass spectrometry for detection in the positive ionization mode. The lower limit of quantification for Taranabant was 0.1 nM.[1]
Ibipinabant Preclinical Studies
Information regarding the specific experimental protocols for the preclinical pharmacokinetic evaluation of Ibipinabant is limited in the public domain. However, typical preclinical pharmacokinetic studies involve the following workflow:
General Preclinical Pharmacokinetic Workflow
Preclinical studies with Ibipinabant in diet-induced obese mice involved daily oral gavage administration at doses of 3-10 mg/kg for several weeks to assess its effects on food intake and body weight.[5]
Signaling Pathway
Both Taranabant and Ibipinabant are inverse agonists of the Cannabinoid-1 (CB1) receptor, a G-protein coupled receptor (GPCR). As inverse agonists, they bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity. This is in contrast to a neutral antagonist, which would only block the binding of agonists without affecting the receptor's basal activity. The canonical signaling pathway for CB1 receptor activation involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As inverse agonists, Taranabant and Ibipinabant would be expected to increase cAMP levels by reducing the constitutive activity of the receptor.
CB1 Receptor Inverse Agonist Signaling Pathway
Conclusion
This comparative guide provides a summary of the available pharmacokinetic data for Taranabant and Ibipinabant. While a comprehensive, direct comparison is hampered by the limited availability of human data for Ibipinabant, the existing information highlights key aspects of Taranabant's clinical pharmacology. The preclinical data for Ibipinabant suggests its potential as an orally active agent, though its full pharmacokinetic profile in humans remains uncharacterized. This analysis underscores the importance of complete pharmacokinetic characterization in the drug development process and provides a valuable resource for researchers in the field of cannabinoid receptor modulation.
References
- 1. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Taranabant's Efficacy in Reducing Food Intake: A Comparative In Vivo Analysis
Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, has demonstrated a significant impact on reducing food intake and promoting weight loss in both preclinical and clinical in vivo studies. This guide provides a comparative analysis of Taranabant's effects, contrasting it with another well-studied CB1R inverse agonist, Rimonabant. The data presented herein is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Taranabant's in vivo performance.
Quantitative Comparison of Food Intake Reduction
The following tables summarize the quantitative data on the effects of Taranabant and Rimonabant on food intake and body weight from various in vivo studies. It is important to note that direct head-to-head comparative studies with identical methodologies are limited; therefore, data from different studies are presented with their respective contexts.
Table 1: Preclinical Studies in Rodent Models
| Compound | Species/Model | Dose | Effect on Food Intake/Body Weight | Reference |
| Taranabant | Mouse | 1 mg/kg | 48% decrease in overnight body weight gain | [1] |
| Mouse | 3 mg/kg | 165% decrease in overnight body weight gain | [1] | |
| Diet-Induced Obese (DIO) Mouse | 0.3, 1, 3 mg/kg (daily for 2 weeks) | Dose-dependent weight loss (-3g, -6g, -19g respectively) vs. +15g in vehicle | [1] | |
| Rimonabant | Diet-Induced Obese (DIO) Rat | 10 mg/kg/day (i.p. for 6 days) | ~40% decrease in food consumption | [2] |
| Diet-Induced Obese (DIO) Mouse | Not specified | Marked reduction in diet intake during the first week | [3] |
Table 2: Clinical Studies in Obese Human Subjects
| Compound | Dose | Duration | Effect on Caloric Intake/Body Weight | Reference |
| Taranabant | 12 mg (single dose) | Acute | 27% reduction in caloric intake compared to placebo | [4] |
| 0.5, 2, 4, 6 mg (once daily) | 12 weeks | Statistically significant weight loss across all doses vs. placebo | [5] | |
| 2 mg, 4 mg (once daily) | 52 weeks | Mean weight loss of 6.6 kg and 8.1 kg respectively, vs. 2.6 kg for placebo | [6] | |
| Rimonabant | 20 mg (once daily) | Not specified | Significant decreases in weight and waist circumference | [7] |
Experimental Protocols
Preclinical In Vivo Study: Diet-Induced Obesity (DIO) Rodent Model
A common preclinical model to evaluate the efficacy of anti-obesity compounds is the diet-induced obesity (DIO) model in rodents.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used.
-
Housing: Animals are single-housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD), with approximately 45-60% of calories derived from fat, is provided ad libitum to induce obesity over a period of several weeks to months. A control group is fed a standard chow diet.
-
Obesity Confirmation: Animals are considered obese when their body weight significantly exceeds that of the control group.
-
Drug Administration: Taranabant or Rimonabant is administered orally (gavage) or via intraperitoneal (i.p.) injection at specified doses. A vehicle control group receives the same volume of the vehicle solution.
-
Food Intake Measurement: Daily food intake is meticulously measured by weighing the remaining food in the food hopper at the same time each day. Spillage is accounted for.
-
Body Weight Measurement: Body weight is recorded daily or at other regular intervals.
-
Data Analysis: The change in food intake and body weight between the drug-treated groups and the vehicle-treated group is statistically analyzed.
Clinical Trial: Double-Blind, Placebo-Controlled Study in Obese Patients
Clinical trials are essential for validating the efficacy and safety of new drugs in humans.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled design is employed.
-
Participant Selection: Participants are typically overweight or obese adults (e.g., Body Mass Index [BMI] ≥ 27 kg/m ²) who may have associated comorbidities like type 2 diabetes or dyslipidemia.[6][8]
-
Randomization: Participants are randomly assigned to receive either Taranabant at various doses (e.g., 0.5 mg, 2 mg, 4 mg, 6 mg) or a placebo once daily.[5]
-
Intervention Period: The treatment duration can range from several weeks to over a year.
-
Diet and Exercise: All participants are typically counseled on a hypocaloric diet and encouraged to increase their physical activity.[8]
-
Efficacy Endpoints: The primary endpoints often include the change in body weight from baseline. Secondary endpoints can include changes in waist circumference, and metabolic parameters.
-
Food Intake Assessment: In specific mechanism-of-action studies, caloric intake can be measured in a controlled environment where participants are provided with a surplus of food and the amount consumed is recorded.
-
Safety Monitoring: Adverse events are systematically recorded and monitored throughout the study.
-
Data Analysis: Statistical analyses are performed to compare the changes in the Taranabant-treated groups with the placebo group.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Inverse Agonism
Caption: CB1R Inverse Agonist Signaling Pathway.
Experimental Workflow for Preclinical In Vivo Food Intake Study
Caption: Preclinical In Vivo Food Intake Study Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
Taranabant vs. Otenabant: A Comparative Analysis of Safety and Efficacy Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity pharmacotherapy has been shaped by the pursuit of effective targets that can modulate energy balance. The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), emerged as a promising target, leading to the development of several inverse agonists. Among these, taranabant by Merck and otenabant (CP-945,598) by Pfizer were prominent candidates. Both drugs showed potential in preclinical models, but their clinical development trajectories diverged significantly, largely due to safety concerns that plagued this class of compounds. This guide provides a detailed comparison of the safety and efficacy profiles of taranabant and otenabant, supported by available experimental data.
Mechanism of Action: CB1 Receptor Inverse Agonism
Both taranabant and otenabant are potent and selective antagonists of the CB1 receptor.[1][2] Unlike neutral antagonists that simply block agonist binding, these compounds are inverse agonists. This means they bind to the CB1 receptor and stabilize it in an inactive conformation, reducing its constitutive activity even in the absence of an endogenous agonist like anandamide.[3] The CB1 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system but also found in peripheral tissues like adipose tissue, liver, and the gastrointestinal tract.[4] Its activation is known to stimulate appetite and promote energy storage. By inhibiting CB1 receptor signaling, inverse agonists like taranabant and otenabant were designed to decrease food intake and increase energy expenditure, thereby promoting weight loss.[5][6]
Efficacy Profile: A Tale of Two Clinical Programs
The efficacy of taranabant in promoting weight loss was demonstrated in several large-scale clinical trials. In contrast, detailed clinical efficacy data for otenabant is less abundant in the public domain, as its development was terminated before the completion of Phase III trials.
Preclinical Efficacy
Both compounds demonstrated promising weight-loss effects in preclinical studies.
-
Taranabant: In diet-induced obese (DIO) mice, daily administration of taranabant over two weeks resulted in significant, dose-dependent weight loss.[7] For instance, doses of 1 mg/kg and 3 mg/kg led to a decrease in overnight body weight gain by 48% and 165%, respectively.[7]
-
Otenabant: In a 10-day study with DIO mice, otenabant administered at 10 mg/kg resulted in a 9% vehicle-adjusted weight loss.[1] It was also shown to have anorectic effects in rodents.[1]
Clinical Efficacy of Taranabant
Taranabant underwent extensive clinical investigation, with multiple Phase III trials evaluating its efficacy in overweight and obese patients.
Table 1: Summary of Taranabant Clinical Efficacy Data
| Trial/Study | Patient Population | Doses | Duration | Key Efficacy Outcomes (Placebo-Adjusted) | Reference |
| High-Dose Study | Obese/Overweight (BMI 27-43 kg/m ²) | 2 mg, 4 mg | 104 weeks | Week 52: Weight loss of -4.0 kg (2 mg) and -5.5 kg (4 mg). Week 104: Weight loss of -5.0 kg (2 mg) and -6.2 kg (4 mg). | [8] |
| Low-Dose Study | Obese/Overweight (BMI 27-43 kg/m ²) | 0.5 mg, 1 mg, 2 mg | 52 weeks | Week 52: Weight loss of -3.7 kg (0.5 mg), -3.6 kg (1 mg), and -5.0 kg (2 mg). | [9] |
| Study in T2DM | Overweight/Obese with Type 2 Diabetes | 0.5 mg, 1 mg, 2 mg | 52 weeks | Week 52: Weight loss of -1.6 kg (0.5 mg), -2.2 kg (1 mg), and -2.9 kg (2 mg). | [10] |
Safety and Tolerability: The Achilles' Heel of CB1 Inverse Agonists
The clinical development of both taranabant and otenabant was ultimately halted due to significant safety concerns, a fate shared by the first-in-class CB1 inverse agonist, rimonabant. The primary issues were dose-related psychiatric and gastrointestinal adverse events.
Taranabant Safety Profile
Clinical trials of taranabant revealed a consistent pattern of adverse events that increased with dose.
Table 2: Common Adverse Events Associated with Taranabant (Higher incidence than placebo)
| Organ System | Common Adverse Events | Reference |
| Psychiatric | Irritability, Anxiety, Depressed mood, Anger/Aggression, Suicidal ideation | [8][9][11] |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | [9][10][12] |
| Nervous System | Dizziness, Headache, Drowsiness | [9][12] |
The severity of these psychiatric side effects led Merck to discontinue the development of taranabant in 2008.[13]
Otenabant Safety Profile
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies of taranabant and otenabant.
Taranabant: High-Dose Clinical Trial Protocol (NCT00109148)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]
-
Participants: Overweight and obese patients (BMI 27-43 kg/m ²) aged 18 years or older.[8]
-
Intervention: Patients were randomized to receive placebo, taranabant 2 mg, 4 mg, or 6 mg once daily for 104 weeks. The 6 mg dose was discontinued early due to a risk/benefit assessment.[8]
-
Key Efficacy Measures: Change from baseline in body weight and waist circumference.[8]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters.[8]
Otenabant: Preclinical Diet-Induced Obesity Model Protocol
-
Animal Model: Male C57BL/6J mice maintained on a high-fat diet (e.g., 45% kcal from fat) for a period of time (e.g., 6 weeks) to induce obesity.[2]
-
Intervention: Otenabant administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) daily for a defined period (e.g., 10 days).[1] A vehicle control group is run in parallel.
-
Efficacy Measures: Daily measurement of body weight and food intake. Calculation of vehicle-adjusted weight loss.[1]
-
Other Assessments: Evaluation of effects on energy expenditure and fat oxidation through indirect calorimetry.[1]
Visualizing the Science
CB1 Receptor Signaling Pathway
References
- 1. ashpublications.org [ashpublications.org]
- 2. Positron emission tomography imaging using an inverse agonist radioligand to assess cannabinoid CB1 receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 8. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: Low-dose study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 9. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novo Nordisk A/S: Successful Completion of Monlunabant Phase 2a Obesity Trial [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]
- 14. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant's Impact on Insulin Sensitivity: A Comparative Analysis of CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for obesity and related metabolic disorders has led to the exploration of various therapeutic targets. Among these, the cannabinoid receptor 1 (CB1R) has emerged as a significant player in regulating energy balance and glucose metabolism. Taranabant, a CB1R inverse agonist, showed initial promise in clinical trials for weight management and improving metabolic parameters, including insulin sensitivity. However, its development was halted due to adverse psychiatric effects, a fate shared by the similar first-generation antagonist, Rimonabant. This has spurred the development of a new generation of peripherally restricted CB1R antagonists, designed to minimize central nervous system (CNS) side effects while retaining metabolic benefits.
This guide provides a comparative analysis of Taranabant and its alternatives, focusing on their mechanism of action and impact on insulin sensitivity, supported by available experimental data.
Mechanism of Action: Targeting the Endocannabinoid System
The endocannabinoid system, through the activation of CB1 receptors in the brain and peripheral tissues, plays a crucial role in appetite stimulation, fat storage (lipogenesis), and the development of insulin resistance.[1][2] Taranabant and Rimonabant act as inverse agonists/antagonists at the CB1 receptor, effectively blocking these pathways.[3] By inhibiting CB1R signaling, these compounds were shown to reduce food intake and increase energy expenditure, leading to weight loss.[4] Importantly, the blockade of peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle is thought to directly contribute to improved insulin sensitivity, independent of weight loss.[2][5] The newer, peripherally restricted antagonists are designed to selectively target these peripheral receptors, thereby avoiding the neuropsychiatric side effects associated with central CB1R blockade.[6]
Comparative Efficacy on Insulin Sensitivity
Here, we summarize the available data on the effects of Taranabant and its alternatives on key markers of insulin sensitivity.
Table 1: Quantitative Data on Insulin Sensitivity Markers from Clinical Trials
| Drug/Compound | Study/Trial | Patient Population | Dosage | Duration | Change in Fasting Insulin | Change in HOMA-IR | Change in HbA1c | Citation(s) |
| Taranabant | High-Dose Study | Obese/Overweight | 2 mg/day | 52 weeks | Decrease observed | Not specified | Not specified | [7] |
| High-Dose Study | Obese/Overweight | 4 mg/day | 52 weeks | Decrease observed | Not specified | Not specified | [7] | |
| T2DM Study | Overweight/Obese with T2DM | 1 mg/day | 52 weeks | Not specified | Not specified | -0.65% | [8] | |
| T2DM Study | Overweight/Obese with T2DM | 2 mg/day | 52 weeks | Not specified | Not specified | -0.64% | [8] | |
| Rimonabant | RIO-Lipids | Overweight/Obese with Dyslipidemia | 20 mg/day | 1 year | Decreased | Improved | Not applicable | [1][9] |
| RIO-Diabetes | Overweight/Obese with T2DM | 20 mg/day | 1 year | Decreased | Not specified | -0.6% | [10] | |
| Placebo | Taranabant T2DM Study | Overweight/Obese with T2DM | - | 52 weeks | Not specified | Not specified | -0.30% | [8] |
| Rimonabant RIO-Diabetes | Overweight/Obese with T2DM | - | 1 year | Not specified | Not specified | +0.1% | [10] |
Note: A direct head-to-head comparison of Taranabant with other CB1R antagonists in a single clinical trial is not available. The data presented is from separate studies.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how the body processes glucose. While specific protocols may vary slightly between trials, a general methodology is as follows:
-
Preparation: Patients are required to fast for at least 8-10 hours overnight. Certain medications that could affect glucose metabolism may be discontinued prior to the test.
-
Baseline Measurement: A fasting blood sample is drawn to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The patient consumes a standardized glucose solution, typically containing 75 grams of glucose, within a 5-minute timeframe.
-
Post-Load Blood Sampling: Blood samples are drawn at specific intervals after the glucose load, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.
-
Data Analysis: The resulting glucose and insulin curves are analyzed to determine glucose tolerance and insulin sensitivity.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a widely used method to quantify insulin resistance from fasting glucose and insulin levels.
Formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5[11][12]
A higher HOMA-IR value indicates greater insulin resistance.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions, the following diagrams illustrate the CB1 receptor signaling pathway in relation to insulin resistance and a typical workflow for a clinical trial investigating these compounds.
Caption: Taranabant's effect on insulin signaling.
Caption: A typical clinical trial workflow.
Conclusion and Future Directions
Taranabant and other first-generation CB1R antagonists demonstrated a clear mechanism for improving insulin sensitivity, primarily through the blockade of the endocannabinoid system. However, their clinical utility was ultimately limited by centrally mediated side effects. The development of peripherally restricted CB1R antagonists represents a promising strategy to harness the metabolic benefits while minimizing adverse neuropsychiatric events. Further head-to-head clinical trials are necessary to directly compare the efficacy and safety of these newer agents against older compounds and placebo. A deeper understanding of the nuanced signaling pathways in peripheral tissues will be crucial for designing the next generation of safe and effective therapies for obesity and type 2 diabetes.
References
- 1. Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Cannabinoid Receptor Type 1 in Insulin Resistance and Its Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.sanofi.us [news.sanofi.us]
- 10. RIO-Diabetes - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Central and Peripheral Effects of Taranabant
For Researchers, Scientists, and Drug Development Professionals
Taranabant, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist, was developed for the treatment of obesity. Its mechanism of action involves blocking the activity of the endocannabinoid system, which plays a crucial role in regulating energy balance.[1] However, the clinical development of Taranabant was halted due to centrally mediated psychiatric adverse effects.[2] This guide provides an objective in vivo comparison of the central versus peripheral effects of Taranabant, supported by experimental data, to inform future research and drug development in this area. While direct comparative studies on the route of administration for Taranabant are limited, data from closely related CB1 receptor antagonists, such as Rimonabant, provide valuable insights.
Data Presentation: Central vs. Peripheral Effects
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the distinct central and peripheral effects of CB1 receptor inverse agonists.
Table 1: Effects of Central vs. Peripheral CB1 Receptor Blockade on Food Intake and Body Weight in Rats
| Parameter | Central Administration (Intracerebroventricular Rimonabant) | Peripheral Administration (Intraperitoneal Rimonabant) |
| Daily Food Intake | Significant decrease | Significant decrease |
| Cumulative Food Intake | ~15 g reduction over 6 days | ~25 g reduction over 6 days |
| Body Weight Change | Significant decrease, similar to pair-fed controls | Significant decrease, greater than pair-fed controls |
| Source | [3] | [3] |
Note: Data from a study using the CB1 receptor antagonist Rimonabant is used as a proxy to illustrate the differential effects of central vs. peripheral administration.
Table 2: Clinical Efficacy of Oral Taranabant in Obese and Overweight Patients (52-Week Study)
| Parameter | Placebo | Taranabant (2 mg) | Taranabant (4 mg) |
| Mean Body Weight Change | -2.6 kg | -6.6 kg | -8.1 kg |
| Waist Circumference Change | -3.1% | -7.0% | -7.5% |
| HDL Cholesterol Change | +7.0% | +13.2% | +14.1% |
| Triglycerides Change | +4.0% | -3.1% | -6.2% |
| Source | [4][5] | [4][5] | [4][5] |
Table 3: Incidence of Key Adverse Events with Oral Taranabant (Dose-Related)
| Adverse Event Category | Incidence |
| Gastrointestinal | Dose-related increase |
| Nervous System-Related | Dose-related increase |
| Psychiatric | Dose-related increase |
| Source | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Measurement of Food Intake and Body Weight in Rodents
-
Objective: To quantify the effect of a compound on appetite and overall body mass.
-
Methodology:
-
Animals (e.g., rats or mice) are individually housed to allow for accurate measurement of individual food consumption.
-
A pre-weighed amount of standard chow is provided to each animal.
-
Food is weighed daily at the same time to determine the amount consumed over a 24-hour period. Spillage is accounted for by collecting and weighing any dropped food.
-
Body weight of each animal is recorded daily using a calibrated scale.
-
For studies involving central (intracerebroventricular - ICV) or peripheral (intraperitoneal - IP) administration, animals are surgically implanted with cannulas for ICV infusion or receive daily IP injections.
-
A pair-fed control group is often included. These animals receive the same amount of food as consumed by the drug-treated group on the previous day to distinguish between effects on metabolism and those solely due to reduced caloric intake.[3]
-
Assessment of Anxiety-Like Behavior in Rodents
-
Objective: To evaluate the potential anxiogenic (anxiety-producing) effects of a compound.
-
Common Assays:
-
Elevated Plus Maze: This apparatus consists of two open arms and two enclosed arms. Anxiogenic compounds typically decrease the amount of time spent in the open arms.
-
Light-Dark Box: This apparatus has a brightly illuminated compartment and a dark compartment. Anxiogenic compounds tend to decrease the time spent in the light compartment.
-
-
Methodology (General):
-
Rodents are placed in the center of the apparatus.
-
Their behavior (e.g., time spent in each area, number of entries) is recorded and analyzed for a set period (typically 5-10 minutes).
-
Mandatory Visualization
Signaling Pathways of Taranabant at the CB1 Receptor
The following diagram illustrates the signaling cascade initiated by the CB1 receptor and how an inverse agonist like Taranabant modulates this pathway. CB1 receptors primarily couple to inhibitory G-proteins (Gi/o).
Caption: CB1 Receptor Signaling and Taranabant's Inverse Agonism.
Experimental Workflow for Comparing Central vs. Peripheral Effects
The following diagram outlines a typical experimental workflow to differentiate the central and peripheral effects of a drug in vivo.
Caption: Workflow for Central vs. Peripheral Effects Assessment.
Discussion
The data strongly suggest that the therapeutic effects of Taranabant on weight loss are mediated by both central and peripheral mechanisms. Centrally, blockade of CB1 receptors in the brain leads to a reduction in food intake.[1][3] Peripherally, CB1 receptor antagonism appears to have food intake-independent effects on metabolism, contributing to a greater overall reduction in body weight.[3]
However, the clinical utility of Taranabant was ultimately limited by its central effects. Positron emission tomography (PET) imaging has confirmed that Taranabant occupies CB1 receptors in the central nervous system at clinically relevant doses.[7] This central receptor occupancy is associated with dose-related psychiatric adverse events, including anxiety and depression.[2][6] These findings have spurred the development of peripherally restricted CB1 receptor antagonists, which aim to retain the metabolic benefits of CB1 blockade while avoiding the centrally mediated side effects.[8]
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study [pubmed.ncbi.nlm.nih.gov]
- 5. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 6. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Low-Dose Taranabant: A Comparative Analysis of its Weight Loss Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of low-dose taranabant for weight loss, based on available clinical trial data. Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed for the treatment of obesity. Its mechanism of action involves blocking the CB1 receptors in the brain, which are known to play a role in regulating appetite and energy balance.[1][2] This guide will focus on the low-dose formulations of taranabant and compare their performance primarily against a placebo, as direct comparative studies with other weight loss agents are limited.
Efficacy of Low-Dose Taranabant
Clinical trial data demonstrates that low-dose taranabant, when used as an adjunct to diet and exercise, results in a statistically significant reduction in body weight compared to placebo. A key multicenter, double-blind, randomized, placebo-controlled study provides the most robust evidence for the efficacy of low-doses of taranabant over a 52-week period.[3]
Quantitative Analysis of Weight Loss
The following table summarizes the key efficacy endpoints from a 52-week clinical trial involving obese and overweight patients.
| Treatment Group | Mean Change in Body Weight (kg) | Percentage of Patients with ≥5% Weight Loss | Percentage of Patients with ≥10% Weight Loss |
| Placebo (n=209) | -1.7 | 27% | 8% |
| Taranabant 0.5 mg (n=207) | -5.4 | p<0.001 vs placebo | p<0.001 vs placebo |
| Taranabant 1 mg (n=208) | -5.3 | p<0.001 vs placebo | p<0.001 vs placebo |
| Taranabant 2 mg (n=417) | -6.7 | 57% | 28% |
| Specific percentages for ≥5% and ≥10% weight loss for the 0.5 mg and 1 mg doses were not explicitly detailed in the provided source, but were stated to be significantly higher than placebo.[3] |
The data clearly indicates a dose-dependent increase in the proportion of patients achieving clinically significant weight loss. Notably, patients receiving 2 mg of taranabant experienced more than double the amount of weight loss compared to those on placebo.[4]
Safety and Tolerability Profile
While demonstrating efficacy, the safety and tolerability of taranabant, even at low doses, were a significant concern that ultimately led to the discontinuation of its development.[2]
Adverse Events
The incidence of adverse events, particularly those related to the gastrointestinal and psychiatric systems, was higher in the taranabant groups compared to the placebo group.
| Adverse Event Category | Placebo | Taranabant 0.5 mg | Taranabant 1 mg | Taranabant 2 mg |
| Gastrointestinal | 29% | - | - | 42% |
| - Diarrhea and Nausea | - | - | - | Higher and statistically significant vs placebo |
| Psychiatric | 20% | - | - | 28% |
| - Irritability | Lower | Higher and statistically significant vs placebo | Higher and statistically significant vs placebo | Higher and statistically significant vs placebo |
| - Anger/Aggression | - | - | - | Higher and statistically significant vs placebo |
| - Anxiety-related | 3% | - | - | 5% |
| - Depression-related | 7% | - | - | 9% |
| Nervous System | - | - | - | - |
| - Dizziness/Postural Dizziness | - | - | - | Higher and statistically significant vs placebo |
| Vascular | - | - | - | - |
| - Flushing/Hot Flush | - | - | - | Higher and statistically significant vs placebo |
| A dash (-) indicates that specific data for that dose was not provided in the search results.[3][4] |
It is important to note that while there were no significant differences in anxiety and depression-related adverse events between the 2 mg taranabant group and placebo, higher doses (4 mg and 6 mg) showed a significant increase in these events.[5]
Experimental Protocols
The primary data presented in this guide is derived from a multicenter, double-blind, randomized, placebo-controlled study with the following key design elements:
-
Objective: To evaluate the weight loss efficacy, safety, and tolerability of taranabant in obese and overweight patients.[3]
-
Patient Population: Patients aged 18 years or older with a Body Mass Index (BMI) between 27 and 43 kg/m ².[3]
-
Intervention: Patients were randomized to receive a once-daily oral dose of placebo, taranabant 0.5 mg, taranabant 1 mg, or taranabant 2 mg for 52 weeks.[3] All patients were also instructed to follow a diet and exercise regimen.[4]
-
Key Efficacy Measurements:
-
Analysis: The efficacy data was based on a last-observation-carried-forward (LOCF) analysis of the all-patients-treated population.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying science and experimental design, the following diagrams are provided.
Caption: Mechanism of action of taranabant as a CB1R inverse agonist.
Caption: Workflow of the low-dose taranabant clinical trial.
Conclusion
Low-dose taranabant demonstrated significant efficacy in promoting weight loss compared to placebo in clinical trials.[3] However, the increased incidence of gastrointestinal and psychiatric adverse events, even at the lowest doses, raised significant safety concerns that ultimately led to the cessation of its clinical development.[2] This guide highlights the importance of a thorough benefit-risk assessment in the development of new therapeutic agents. While taranabant itself is not a viable clinical option, the data from its clinical trials provide valuable insights for researchers and scientists working on the development of novel anti-obesity medications, particularly those targeting the endocannabinoid system.
References
- 1. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
Taranabant: A Comparative Analysis of Adverse Events in Clinical Trials
A guide for researchers and drug development professionals on the safety profile of the selective cannabinoid-1 (CB1) receptor inverse agonist, Taranabant. This document provides a comparative summary of adverse events observed in clinical trials, details of the experimental protocols, and a visualization of its mechanism of action.
Taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist, was developed for the treatment of obesity.[1][2][3] Its mechanism of action involves blocking the CB1 receptor, which is believed to play a role in regulating food intake and energy expenditure.[4][5] While clinical trials demonstrated Taranabant's efficacy in promoting weight loss, they also revealed a significant and dose-dependent increase in adverse events, ultimately leading to the discontinuation of its development.[6][7] This guide provides a comparative analysis of the key adverse events associated with Taranabant as documented in clinical trials.
Comparative Analysis of Adverse Events
Clinical trials of Taranabant consistently reported a higher incidence of adverse events in treated groups compared to placebo. These events were primarily categorized as psychiatric, gastrointestinal, and nervous system-related. The incidence and severity of these adverse effects were generally dose-dependent.[6][7]
Table 1: Incidence of Key Adverse Events in Taranabant Clinical Trials (% of Patients)
| Adverse Event Category | Taranabant 0.5 mg | Taranabant 1 mg | Taranabant 2 mg | Taranabant 4 mg | Taranabant 6 mg | Placebo |
| Psychiatric | 28%[8] | 40%[8] | 38%[8] | 20%[8] | ||
| Irritability | 5%[8] | 9%[8] | 7%[8] | 2%[8] | ||
| Anxiety-related | 5%[8] | 11%[8] | 9%[8] | 3%[8] | ||
| Depression-related | 9%[8] | 11%[8] | 11%[8] | 7%[8] | ||
| Gastrointestinal | 42%[8] | 47%[8] | 46%[8] | 29%[8] | ||
| Nausea | Higher than placebo[9] | Higher than placebo[9][10] | ||||
| Diarrhea | Higher than placebo[9] | Higher than placebo[9][10] | ||||
| Vomiting | Higher than placebo[10] | |||||
| Nervous System | Higher than placebo[9] | |||||
| Dizziness/Dizziness Postural | Higher than placebo[9] | |||||
| Vascular | ||||||
| Flushing/Hot Flush | Higher than placebo[9] |
A meta-analysis of clinical trials found that Taranabant, at doses ranging from 0.5 to 8 mg, was associated with a significantly higher odds ratio of overall adverse events (OR=1.36), psychiatric adverse events (OR=1.82), and gastrointestinal adverse events (OR=1.75) compared to placebo.[11][12]
Comparison with Other CB1 Receptor Antagonists
The adverse event profile of Taranabant is comparable to that of Rimonabant, another CB1 receptor antagonist that was withdrawn from the market due to similar safety concerns, particularly psychiatric side effects.[13][14][15] Studies on Rimonabant also reported increased risks of depression and anxiety.[13][16] This suggests that the adverse effects are likely a class effect of centrally acting CB1 receptor inverse agonists.[16]
Experimental Protocols
The safety and efficacy of Taranabant were evaluated in several multicenter, double-blind, randomized, placebo-controlled studies.[6][9][17]
Key Study Designs:
-
Patient Population: Participants were typically overweight or obese adults (BMI 27-43 kg/m ²) and in some studies had associated comorbidities like type 2 diabetes.[6][9][10]
-
Intervention: Patients were randomized to receive once-daily oral doses of Taranabant (ranging from 0.5 mg to 6 mg) or a placebo.[6][9]
-
Duration: Study durations ranged from 52 to 104 weeks.[6][9]
-
Data Collection for Adverse Events: Adverse events were systematically recorded at each study visit and were classified by organ system. The incidence, severity, and relationship to the study drug were assessed.
For instance, one of the key Phase III trials was a two-year, multinational study designed to evaluate the long-term efficacy and safety of Taranabant in obese men and women.[8] After a two-week placebo run-in period with a reduced-calorie diet, patients were randomized to receive placebo or Taranabant at doses of 2 mg, 4 mg, or 6 mg once daily.[8] Due to a trend toward a higher side effect profile with the 6 mg dose without significantly greater efficacy, this arm was discontinued during the study.[8]
Signaling Pathway and Mechanism of Adverse Events
Taranabant acts as an inverse agonist at the CB1 receptor. These receptors are widely distributed in the central nervous system and are involved in modulating mood, anxiety, and appetite.[1][16] By blocking the constitutive activity of CB1 receptors, Taranabant was intended to reduce food intake and increase energy expenditure.[4][5] However, this same mechanism is believed to be responsible for the observed psychiatric and neurological side effects.
Caption: Taranabant's mechanism of action leading to therapeutic and adverse effects.
The discontinuation of Taranabant's development highlights the challenges of targeting the endocannabinoid system for metabolic disorders. The central role of CB1 receptors in mood and emotional regulation makes it difficult to separate the desired metabolic effects from undesirable psychiatric side effects.[16] Future research in this area may focus on developing peripherally restricted CB1 receptor antagonists that do not cross the blood-brain barrier, potentially minimizing these central nervous system-mediated adverse events.[14][15]
References
- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 9. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jgld.ro [jgld.ro]
- 12. Gastrointestinal Adverse Events of Cannabinoid 1 Receptor Inverse Agonists suggest their Potential Use in Irritable Bowel Syndrome with Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: Low-dose study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Safety Operating Guide
Proper Disposal Procedures for Taranabant ((1R,2R)stereoisomer)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Key Disposal and Safety Parameters
Proper disposal of Taranabant is crucial to prevent environmental contamination and potential misuse. The following table summarizes key parameters for its handling and disposal.
| Parameter | Guideline | Citation |
| Waste Classification | Should be treated as hazardous pharmaceutical waste. May be subject to controlled substance regulations. | [1] |
| Primary Disposal Method | Incineration by a licensed facility is the preferred method for complete destruction. | [1][2] |
| On-site Destruction | Chemical deactivation using an approved method to render the substance "non-retrievable." | [3][4] |
| Prohibited Disposal | Do not dispose of in standard trash or down the drain. | [3][5] |
| Record Keeping | Maintain a detailed disposal log, including DEA Form 41 if classified as a controlled substance. Records should be kept for at least three years. | [3][4] |
| Spill Management | Spills and contaminated materials must be collected and disposed of as hazardous waste. | [3] |
| Empty Containers | Labels on empty containers must be removed or rendered unreadable before disposal. | [3] |
Experimental Protocol: On-Site Chemical Deactivation
For laboratories that generate small quantities of Taranabant waste, on-site chemical deactivation to render the compound non-retrievable is a viable option before collection by a licensed waste management provider. This protocol is a general guideline and should be performed in accordance with your institution's specific safety procedures and in consultation with your Environmental Health & Safety (EH&S) department.
Objective: To chemically alter Taranabant to an unrecoverable state.
Materials:
-
Taranabant waste (solid or in solution)
-
Commercially available chemical deactivation product (e.g., activated carbon-based slurry)
-
Appropriate waste container (black for hazardous pharmaceutical waste)[1]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Disposal logbook or electronic record-keeping system
Procedure:
-
Consult Institutional Policy: Before proceeding, confirm that this on-site deactivation method is approved by your institution's EH&S department.
-
Witness Requirement: The entire process must be witnessed by two authorized individuals.[4]
-
Preparation:
-
Don appropriate PPE.
-
Perform all steps within a certified chemical fume hood.
-
Prepare the chemical deactivation container according to the manufacturer's instructions. This may involve adding water to a pre-packaged powder to create a slurry.
-
-
Introduction of Waste:
-
Carefully add the Taranabant waste to the deactivation container.
-
If the waste is in a solid form, it may be necessary to first dissolve it in a minimal amount of a suitable solvent, as approved by your EH&S department, before adding it to the slurry.
-
-
Deactivation:
-
Securely close the container.
-
Agitate the container gently to ensure thorough mixing of the Taranabant with the deactivating agent.[4]
-
Allow the mixture to stand for the time specified by the deactivation product's manufacturer to ensure complete deactivation.
-
-
Documentation:
-
Record the following in the disposal log:
-
Date and time of disposal
-
Name of the compound (Taranabant ((1R,2R)stereoisomer))
-
Quantity of compound disposed of
-
Method of deactivation used
-
Signatures of both the individual performing the disposal and the witness.[4]
-
-
If Taranabant is classified as a controlled substance by your institution or regulatory body, complete DEA Form 41.
-
-
Final Disposal:
-
The sealed deactivation container, now containing the non-retrievable Taranabant, should be placed in the designated hazardous pharmaceutical waste stream for collection by a licensed waste disposal company.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Taranabant.
Caption: Taranabant Disposal Workflow.
References
Personal protective equipment for handling Taranabant ((1R,2R)stereoisomer)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Taranabant ((1R,2R)stereoisomer), a potent and selective cannabinoid 1 (CB1) receptor inverse agonist. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for Taranabant is presented below for easy reference.
| Property | Value | Source |
| Synonyms | MK-0364 | [1][2] |
| CAS Number | 701977-09-5 | [1] |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [1] |
| Formula Weight | 516.0 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 50 mM | [1] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Personal Protective Equipment (PPE)
Given that Taranabant is a potent bioactive molecule, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following PPE is recommended for all procedures involving the handling of Taranabant.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: Essential for protecting against splashes and airborne particles.
-
Face Shield: Recommended when handling larger quantities or when there is a significant risk of splashing.
2. Hand Protection:
-
Nitrile Gloves: Should be worn at all times. Due to the lack of specific chemical resistance data for Taranabant, it is advisable to double-glove. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
3. Body Protection:
-
Laboratory Coat: A standard lab coat should be worn and kept fully buttoned.
-
Disposable Gown or Apron: For procedures with a higher risk of contamination, a disposable gown or apron provides an additional layer of protection.[4]
4. Respiratory Protection:
-
Fume Hood: All handling of solid Taranabant or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
N95 Respirator: If a fume hood is not available, a properly fitted N95 respirator is the minimum requirement for handling small quantities of the solid compound.[5][6]
-
Powered Air-Purifying Respirator (PAPR): For larger scale operations or in situations where engineering controls are insufficient, a PAPR offers a higher level of respiratory protection.[5][6]
Operational Plan: Safe Handling Procedure
The following step-by-step procedure outlines the safe handling of Taranabant in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Use dedicated spatulas and weighing boats for Taranabant.
-
Avoid generating dust when handling the solid material.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with Taranabant using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
-
Remove and dispose of gloves and any other disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of Taranabant and its associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound:
-
Contaminated Waste:
-
All disposable items that have come into contact with Taranabant (e.g., gloves, weighing boats, pipette tips) should be collected in a clearly labeled, sealed plastic bag or container.
-
This contaminated waste should be disposed of through a licensed chemical waste disposal service.
-
-
Small Spills:
-
In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and dispose of it as chemical waste.
-
Decontaminate the spill area thoroughly.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of Taranabant.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. harmonycr.com [harmonycr.com]
- 5. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 6. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
